Methyl 6-(trifluoromethyl)-1H-indole-3-carboxylate
Description
Properties
IUPAC Name |
methyl 6-(trifluoromethyl)-1H-indole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3NO2/c1-17-10(16)8-5-15-9-4-6(11(12,13)14)2-3-7(8)9/h2-5,15H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLOZHNZNDVZPBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC2=C1C=CC(=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40450969 | |
| Record name | Methyl 6-(trifluoromethyl)-1H-indole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40450969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
415918-12-6 | |
| Record name | Methyl 6-(trifluoromethyl)-1H-indole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40450969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Molecular Structure and Properties of Methyl 6-(Trifluoromethyl)-1H-indole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Indoles in Modern Drug Discovery
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The strategic incorporation of fluorine atoms, particularly the trifluoromethyl (CF₃) group, has emerged as a powerful tool to modulate the physicochemical and pharmacological properties of bioactive molecules. The CF₃ group, with its high electronegativity, metabolic stability, and lipophilicity, can significantly enhance a compound's binding affinity, membrane permeability, and resistance to metabolic degradation. This guide provides a comprehensive technical overview of Methyl 6-(trifluoromethyl)-1H-indole-3-carboxylate, a key building block in the synthesis of advanced pharmaceutical intermediates. We will delve into its molecular structure, synthesis, spectroscopic characterization, and potential applications, offering field-proven insights for its effective utilization in drug discovery and development.
Part 1: Molecular Structure and Physicochemical Properties
This compound possesses a rigid bicyclic indole core. The electron-withdrawing trifluoromethyl group at the C6 position of the benzene ring and the methyl carboxylate group at the C3 position of the pyrrole ring are key determinants of its chemical reactivity and biological activity.
| Property | Value | Source |
| Molecular Formula | C₁₁H₈F₃NO₂ | N/A |
| Molecular Weight | 243.19 g/mol | [1] |
| CAS Number | 415918-12-6 | N/A |
| Appearance | White to off-white solid | N/A |
| Melting Point | 218-220 °C (for the corresponding carboxylic acid) | [2] |
| Boiling Point | ~402.5 °C (Predicted for the corresponding carboxylic acid) | [2] |
| Solubility | Soluble in common organic solvents like DMSO, DMF, and methanol. | N/A |
Part 2: Synthesis of this compound
The synthesis of this compound can be efficiently achieved through a two-step process: the Fischer indole synthesis to construct the core indole ring system, followed by esterification of the resulting carboxylic acid.
Step 1: Fischer Indole Synthesis of 6-(Trifluoromethyl)-1H-indole-3-carboxylic acid
The Fischer indole synthesis is a classic and versatile method for constructing the indole nucleus.[3] This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and an aldehyde or ketone.[3] For the synthesis of 6-(trifluoromethyl)-1H-indole-3-carboxylic acid, 4-(trifluoromethyl)phenylhydrazine and pyruvic acid are the logical starting materials.
Reaction Scheme:
Caption: Fischer Indole Synthesis Workflow.
Detailed Protocol:
-
Hydrazone Formation (In Situ): In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-(trifluoromethyl)phenylhydrazine hydrochloride in a suitable solvent such as ethanol or acetic acid.
-
Add an equimolar amount of pyruvic acid to the solution. The mixture is typically stirred at room temperature for a short period to facilitate the formation of the corresponding hydrazone.
-
Cyclization: To the reaction mixture, add a strong acid catalyst. Polyphosphoric acid (PPA) or a mixture of sulfuric acid in ethanol are commonly employed.
-
Heat the reaction mixture to reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After completion, the reaction mixture is cooled to room temperature and poured into ice-water. The precipitated solid is collected by filtration, washed with water to remove any residual acid, and then dried.
-
Purification: The crude 6-(trifluoromethyl)-1H-indole-3-carboxylic acid can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure product.
Causality Behind Experimental Choices:
-
Acid Catalyst: The acid catalyst is crucial for protonating the hydrazone, which initiates the tautomerization to the key ene-hydrazine intermediate. This is followed by a[4][4]-sigmatropic rearrangement, which is the core bond-forming step of the indole ring.[3]
-
Heat: The cyclization and subsequent aromatization steps are typically endergonic and require thermal energy to proceed at a reasonable rate.
-
Solvent: Acetic acid or ethanol are often used as they are polar enough to dissolve the starting materials and are stable under the acidic and high-temperature conditions of the reaction.
Step 2: Esterification of 6-(Trifluoromethyl)-1H-indole-3-carboxylic acid
The final step is the conversion of the carboxylic acid to its methyl ester. A standard Fischer-Speier esterification using methanol in the presence of a catalytic amount of strong acid is a reliable method.
Reaction Scheme:
Caption: Esterification Workflow.
Detailed Protocol:
-
Reaction Setup: Suspend 6-(trifluoromethyl)-1H-indole-3-carboxylic acid in an excess of anhydrous methanol in a round-bottom flask equipped with a reflux condenser.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.
-
Reaction: Heat the mixture to reflux and maintain it at this temperature for several hours, monitoring the reaction by TLC until the starting material is consumed.
-
Work-up: After cooling, the excess methanol is removed under reduced pressure. The residue is then dissolved in a suitable organic solvent, such as ethyl acetate, and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.
-
Isolation and Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude methyl ester. Further purification can be achieved by column chromatography on silica gel or by recrystallization.
Causality Behind Experimental Choices:
-
Excess Methanol: Using methanol as the solvent drives the equilibrium of the reversible esterification reaction towards the product side.
-
Acid Catalyst: The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.
-
Anhydrous Conditions: The presence of water can lead to the hydrolysis of the ester product back to the carboxylic acid, hence anhydrous conditions are preferred for optimal yield.
Part 3: Spectroscopic Characterization
The structural elucidation of this compound relies on a combination of spectroscopic techniques. Below is a description of the expected spectral data based on the analysis of closely related structures.
¹H NMR Spectroscopy
The proton NMR spectrum will provide key information about the number and chemical environment of the protons in the molecule.
-
Indole NH: A broad singlet is expected in the downfield region (δ 11.0-12.0 ppm), characteristic of the acidic indole N-H proton.
-
Aromatic Protons: The protons on the benzene ring (H4, H5, and H7) will appear as complex multiplets in the aromatic region (δ 7.0-8.5 ppm). The specific splitting patterns will be influenced by the trifluoromethyl group. H7, being adjacent to the CF₃ group, may show coupling to the fluorine atoms.
-
Pyrrole Proton (H2): A singlet or a narrow multiplet is expected for the proton at the C2 position of the pyrrole ring, typically in the range of δ 7.5-8.0 ppm.
-
Methyl Ester Protons: A sharp singlet corresponding to the three protons of the methyl group will be observed in the upfield region (δ 3.5-4.0 ppm).
¹³C NMR Spectroscopy
The carbon NMR spectrum will reveal the number of unique carbon atoms and their chemical environments.
-
Carbonyl Carbon: The ester carbonyl carbon will appear as a singlet in the downfield region (δ 160-170 ppm).
-
Trifluoromethyl Carbon: The carbon of the CF₃ group will be observed as a quartet due to coupling with the three fluorine atoms (¹JCF), typically in the range of δ 120-130 ppm.
-
Aromatic and Pyrrole Carbons: The remaining aromatic and pyrrole carbons will resonate in the range of δ 100-140 ppm. The carbon attached to the CF₃ group (C6) will be significantly influenced by the electron-withdrawing nature of the substituent.
-
Methyl Carbon: The methyl carbon of the ester group will appear as a singlet in the upfield region (δ 50-60 ppm).
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
-
N-H Stretch: A broad absorption band in the region of 3300-3500 cm⁻¹ is indicative of the N-H stretching vibration of the indole ring.
-
C=O Stretch: A strong, sharp absorption band around 1700-1730 cm⁻¹ corresponds to the stretching vibration of the ester carbonyl group.
-
C-F Stretch: Strong absorption bands in the region of 1100-1350 cm⁻¹ are characteristic of the C-F stretching vibrations of the trifluoromethyl group.
-
Aromatic C-H and C=C Stretches: Absorptions in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively, are indicative of the aromatic ring.
Mass Spectrometry
Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion Peak (M⁺): The mass spectrum should show a prominent molecular ion peak corresponding to the molecular weight of the compound (m/z = 243.19).
-
Fragmentation Pattern: Common fragmentation pathways for indole esters include the loss of the methoxy group (-OCH₃) from the ester, and cleavage of the ester group itself. The trifluoromethyl group is generally stable, and its fragmentation is less common.
Caption: Key Spectroscopic Data Correlations.
Part 4: Reactivity and Applications in Drug Development
This compound is a versatile intermediate for the synthesis of a wide range of more complex molecules.
-
N-Alkylation/Arylation: The indole nitrogen can be readily alkylated or arylated to introduce further diversity.
-
Hydrolysis: The methyl ester can be hydrolyzed back to the carboxylic acid, which can then be coupled with various amines to form amides, a common functional group in many drug molecules.
-
Reduction: The ester functionality can be reduced to the corresponding alcohol, providing another point for further chemical modification.
The presence of the 6-trifluoromethyl group makes this indole derivative particularly attractive for the development of new therapeutic agents. The CF₃ group can enhance metabolic stability by blocking potential sites of oxidation and can improve binding to target proteins through favorable interactions. This scaffold is a valuable starting point for the synthesis of compounds targeting a variety of biological pathways, including those involved in cancer, inflammation, and infectious diseases.
Conclusion
This compound is a synthetically accessible and highly valuable building block for medicinal chemistry and drug discovery. Its unique combination of a privileged indole scaffold with the modulating effects of a trifluoromethyl group provides a powerful platform for the design and synthesis of novel therapeutic agents. This guide has provided a detailed overview of its structure, synthesis, and spectroscopic properties, offering a solid foundation for researchers to leverage this important molecule in their drug development programs.
References
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Synthesis of N-Aminoindole Ureas from Ethyl 1-Amino-6-(trifluoromethyl)-1H-indole-3-carboxylate. (2025). Request PDF. Retrieved from [Link]
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Erisman, E. P., & Augustine, L. M. (n.d.). Purification and Characterization of 3-Methyl-6-[3-(trifluoromethyl)- phenyl]-1,2,4-triazolo[4,3-b]pyridazine ( CL 218872 ). DEA.gov. Retrieved from [Link]
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Magritek. (n.d.). Methyl 1H-indole-3-carboxylate. Retrieved from [Link]
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Supporting information for: Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.). Retrieved from [Link]
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Oakwood Chemical. (n.d.). Methyl 6-(trifluoromethyl)-1H-indole-2-carboxylate. Retrieved from [Link]
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An In-Depth Technical Guide to the ¹H NMR Analysis of Methyl 6-(trifluoromethyl)-1H-indole-3-carboxylate
Abstract
This technical guide provides a comprehensive analysis of the Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy of Methyl 6-(trifluoromethyl)-1H-indole-3-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. The indole scaffold is a privileged structure in drug discovery, and the incorporation of a trifluoromethyl group often enhances metabolic stability and binding affinity.[1] A precise understanding of the molecule's structure, as confirmed by NMR, is therefore critical for quality control, reaction monitoring, and structural verification in synthetic and medicinal chemistry workflows. This document details the foundational principles of ¹H NMR as applied to this specific analyte, offers a proton-by-proton interpretation of its predicted spectrum, provides a robust experimental protocol for data acquisition, and discusses the influence of its unique electronic features on the resulting spectral data.
Introduction: The Strategic Importance of the Analyte
The indole ring system is a cornerstone of pharmaceutical science, forming the core of numerous approved drugs and clinical candidates.[2] Its unique electronic properties and ability to participate in hydrogen bonding make it an effective pharmacophore. The addition of a trifluoromethyl (-CF₃) group is a common strategy in modern drug design to modulate a compound's physicochemical properties. The -CF₃ group is a strong electron-withdrawing group due to the high electronegativity of fluorine atoms, which can significantly alter the electron distribution within the indole ring.[3] Furthermore, the methyl ester at the 3-position serves as another key functional handle and electronic modulator.
Consequently, this compound represents a model compound embodying several key features of contemporary pharmaceutical agents. An unambiguous structural elucidation via ¹H NMR is not merely an academic exercise but a crucial step in ensuring the integrity of research and development programs.
Foundational Principles for Interpreting the Spectrum
A ¹H NMR spectrum provides three key pieces of information for structure elucidation: the chemical shift (δ) , which indicates the electronic environment of a proton; the integration , which reveals the relative number of protons generating a signal; and the multiplicity (or splitting pattern), which describes the number of neighboring protons through a phenomenon known as spin-spin coupling (J-coupling) .[4]
-
Chemical Shift (δ): Measured in parts per million (ppm), the chemical shift is the resonance frequency of a proton relative to a standard, typically tetramethylsilane (TMS).[5] Protons in electron-rich environments are "shielded" and appear at a lower ppm (upfield), while protons in electron-poor environments are "deshielded" and appear at a higher ppm (downfield).[5] The powerful deshielding effect of aromatic ring currents causes aryl protons to resonate significantly downfield, typically in the 6.5-9.0 ppm range.[5][6]
-
Spin-Spin Coupling (J-coupling): This phenomenon arises from the interaction of the magnetic moments of non-equivalent protons through the bonding electrons.[4][7] The coupling constant, J, is measured in Hertz (Hz) and is independent of the external magnetic field strength. The magnitude of J provides critical information about the connectivity and spatial relationship between protons, with typical values for aromatic protons being:
-
Ortho coupling (³J_HH_): 7–10 Hz
-
Meta coupling (⁴J_HH_): 2–3 Hz[8]
-
Para coupling (⁵J_HH_): 0–1 Hz
-
Structural Analysis and the Influence of Substituents
To accurately predict the ¹H NMR spectrum, we must first analyze the molecule's structure and the electronic effects of its substituents.
Molecular Structure and Proton Numbering
The standard IUPAC numbering for the indole ring is used for proton assignment.
Caption: Structure of this compound with proton numbering.
The Impact of Substituents
The chemical shifts of the indole protons are heavily influenced by the two electron-withdrawing groups (EWGs):
-
Methyl Carboxylate (-COOCH₃) at C3: This group deshields the proton at the C2 position due to its anisotropic effect and electron-withdrawing nature.
-
Trifluoromethyl (-CF₃) at C6: This is a very powerful EWG, acting primarily through an inductive effect (-I).[3] It strongly deshields protons ortho (C5-H, C7-H) and para (no proton at this position) to it. Unlike a fluorine atom, it does not donate electron density through resonance.[3] This effect significantly simplifies the prediction of the relative chemical shifts of the benzenoid protons.
Caption: Logical flow of substituent effects on proton chemical shifts.
Predicted ¹H NMR Spectrum: A Proton-by-Proton Interpretation
Based on the principles above and data from similar indole structures, a detailed prediction of the ¹H NMR spectrum can be made.[9][10][11] The analysis assumes a standard deuterated solvent like DMSO-d₆, which is often used for indoles to clearly resolve the N-H proton.[12]
-
H1 (N-H): The indole N-H proton is acidic and often appears as a broad singlet due to rapid chemical exchange and quadrupolar coupling with the ¹⁴N nucleus.[13] In DMSO-d₆, its exchange rate is slowed, and it typically appears as a sharp signal far downfield, often >11.0 ppm . It may show coupling to H2.
-
Hₘ (-OCH₃): The three protons of the methyl ester group are equivalent and do not couple with other protons. They will appear as a sharp singlet. For methyl indole-3-carboxylate, this signal is observed around 3.8 ppm .[14]
-
H2: This proton is on the electron-deficient pyrrole ring and is deshielded by the adjacent nitrogen and the C3-ester group. It has no vicinal proton neighbors and is expected to be a singlet or a narrow doublet if coupled to H1. It is typically the most downfield of the C-H protons on the ring system, predicted to be around 8.2-8.4 ppm .
-
H7: This proton is ortho to the electron-withdrawing -CF₃ group, leading to significant deshielding. It is also adjacent to the indole nitrogen. It has no ortho proton neighbors but will have a small meta coupling to H5 (⁴J ≈ 2-3 Hz). It often appears as a singlet or a narrow doublet. Given its proximity to the -CF₃ group, it is predicted to be one of the most downfield aromatic protons, likely around 8.1-8.3 ppm .
-
H5: This proton is also ortho to the -CF₃ group and will be strongly deshielded. It is coupled to H4 (ortho, ³J ≈ 8-9 Hz) and H7 (meta, ⁴J ≈ 2-3 Hz). Therefore, it should appear as a doublet of doublets (dd). Its chemical shift is predicted to be downfield, around 7.8-8.0 ppm .
-
H4: This proton is coupled only to H5 (ortho, ³J ≈ 8-9 Hz) and will appear as a doublet (d). It is the furthest proton from the -CF₃ group and is expected to be the most upfield of the benzenoid protons, likely appearing around 7.6-7.7 ppm .
Summary of Predicted Spectral Data
The following table summarizes the anticipated ¹H NMR data for this compound in DMSO-d₆.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant(s) (J, Hz) | Integration |
| H1 (N-H) | > 11.0 | br s or d | - | 1H |
| H2 | 8.2 – 8.4 | s or d | - | 1H |
| H7 | 8.1 – 8.3 | s or d | ⁴J ≈ 2-3 | 1H |
| H5 | 7.8 – 8.0 | dd | ³J ≈ 8-9, ⁴J ≈ 2-3 | 1H |
| H4 | 7.6 – 7.7 | d | ³J ≈ 8-9 | 1H |
| Hₘ (-OCH₃) | ~ 3.8 | s | - | 3H |
s = singlet, d = doublet, dd = doublet of doublets, br s = broad singlet
Experimental Protocol: From Sample to Spectrum
Adherence to a validated protocol is essential for acquiring high-quality, reproducible NMR data.
Caption: Standard workflow for ¹H NMR analysis.
Materials and Reagents
-
This compound (5-10 mg)
-
High-quality 5 mm NMR tubes (clean and dry)
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃) of >99.8% isotopic purity
-
Internal Standard: Tetramethylsilane (TMS), typically pre-added to the solvent by the manufacturer
-
Pasteur pipettes and glass wool
-
Vortex mixer
Step-by-Step Sample Preparation
This protocol is critical for achieving high-resolution spectra by ensuring a homogeneous sample in the magnetic field.
-
Weighing: Accurately weigh 5-10 mg of the solid analyte directly into a clean, dry vial. For routine ¹H NMR, this concentration provides excellent signal-to-noise in a short time.[15][16]
-
Solvent Addition: Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆) to the vial. This volume ensures the sample height in the NMR tube is sufficient to be within the detector coils.[15]
-
Dissolution: Securely cap the vial and vortex for 30-60 seconds, or until the solid is completely dissolved. Visual inspection against a bright light can confirm the absence of suspended particles.
-
Filtration (Self-Validating Step): This step is crucial for removing microscopic solid impurities that degrade spectral quality.[17]
-
Tightly pack a small plug of glass wool into the neck of a Pasteur pipette.
-
Draw the sample solution into the pipette.
-
Carefully dispense the filtered solution into a clean, dry NMR tube. The glass wool will trap any particulate matter. The clarity of the resulting solution validates the removal of solids.
-
-
Capping and Labeling: Cap the NMR tube securely to prevent solvent evaporation and contamination. Label the tube clearly with a unique identifier.
NMR Instrument Parameters and Data Acquisition
-
Instrument Insertion: Carefully wipe the outside of the NMR tube before inserting it into the spectrometer's sample spinner.
-
Locking and Shimming: The instrument's software will lock onto the deuterium signal of the solvent to stabilize the magnetic field. Automated or manual shimming procedures are then performed to optimize the homogeneity of the magnetic field, resulting in sharp, symmetrical peaks.
-
Acquisition Parameters: For a standard ¹H experiment, typical parameters on a 400 MHz spectrometer include:
-
Pulse Angle: 30-45 degrees
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-2 seconds
-
Number of Scans: 8-16 (sufficient for the sample concentration)
-
-
Processing: After acquisition, the raw data (Free Induction Decay, or FID) is converted into a spectrum via a Fourier Transform (FT). This is followed by phase correction, baseline correction, and integration to yield the final, interpretable spectrum.
Conclusion
The ¹H NMR analysis of this compound is a clear example of how fundamental spectroscopic principles can be applied to elucidate the structure of a complex, medicinally relevant molecule. The predictable and pronounced electronic effects of the trifluoromethyl and methyl carboxylate substituents result in a well-dispersed and highly informative spectrum. By understanding these influences and adhering to a rigorous experimental protocol, researchers can confidently verify the structure and purity of this important synthetic building block, ensuring the integrity and progression of their drug discovery and development efforts.
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Abraham, R. J., et al. (2007). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry. Available at: [Link]
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Oregon State University. 1H NMR Chemical Shift. Chemistry LibreTexts. Available at: [Link]
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Chemistry Connected. NMR shifts 1H -general. Available at: [Link]
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Magritek. (2016). Methyl 1H-indole-3-carboxylate. Available at: [Link]
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ACD/Labs. (2025). 1H–1H Coupling in Proton NMR. Available at: [Link]
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Scribd. Indole 3 Carboxylate. Available at: [Link]
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University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy :: 1H NMR Chemical Shifts. Available at: [Link]
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Reddit. (2024). The Effect of Fluorine in 1H NMR. r/Chempros. Available at: [Link]
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Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility. Available at: [Link]
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ResearchGate. (2016). How to Prepare Samples for NMR. Available at: [Link]
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Organomation. (2024). NMR Sample Preparation: The Complete Guide. Available at: [Link]
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Chemistry LibreTexts. (2023). J-Coupling (Scalar). Available at: [Link]
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University of Wisconsin-Madison, Department of Chemistry. 5.3 Spin-Spin Splitting: J-Coupling. Available at: [Link]
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Wilmott, D. (2023). Reasons to use Deuterated Solvents in Nuclear Magnetic Resonance Spectroscopy. News-Medical. Available at: [Link]
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Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Available at: [Link]
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Chambers, S. J., et al. (2016). Preparation and Reactions of Indoleninyl Halides: Scaffolds for the Synthesis of Spirocyclic Indole Derivatives. Organic Letters. Available at: [Link]
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Technical Guide: Solubility Profiling & Handling of Methyl 6-(trifluoromethyl)-1H-indole-3-carboxylate
Executive Summary
Compound: Methyl 6-(trifluoromethyl)-1H-indole-3-carboxylate CAS: 415918-12-6 (Representative) Molecular Formula: C₁₁H₈F₃NO₂ Molecular Weight: 243.18 g/mol
This guide provides a technical framework for the solubilization, handling, and stability maintenance of this compound. As a trifluoromethylated indole derivative, this compound exhibits distinct lipophilicity driven by the electron-withdrawing -CF₃ group. While this substituent enhances metabolic stability and membrane permeability—key traits for drug discovery scaffolds—it significantly reduces aqueous solubility.
This document outlines an evidence-based approach to solvent selection, stock solution preparation, and precipitation avoidance in biological assays.
Part 1: Physicochemical Profile & Solubility Logic
Understanding the structural determinants of solubility is critical for experimental success. The indole core is aromatic and hydrophobic; the addition of a trifluoromethyl group at the C6 position further increases the partition coefficient (LogP), making the compound strictly lipophilic.
Calculated Properties
| Property | Value (Est.) | Impact on Solubility |
| LogP | 3.2 – 3.8 | High lipophilicity; requires organic solvents for initial dissolution. |
| H-Bond Donors | 1 (NH) | Moderate potential for hydrogen bonding with polar protic solvents. |
| H-Bond Acceptors | 4 (F, O) | Good interaction with DMSO/DMF via dipole-dipole interactions. |
| pKa (NH) | ~16 | Very weak acid; deprotonation requires strong bases (e.g., NaH), not relevant for neutral solubility. |
Solvent Compatibility Matrix
The following table categorizes solvents based on their solvation capacity for this specific scaffold.
| Solvent Class | Recommended Solvents | Solubility Potential | Application Context |
| Dipolar Aprotic | DMSO, DMF | High (>50 mg/mL) | Primary Stock Solutions. Best for long-term storage (-20°C). |
| Polar Protic | Methanol, Ethanol | Moderate (10–30 mg/mL) | Secondary dilutions; LC-MS mobile phases. |
| Chlorinated | Dichloromethane (DCM) | High (>50 mg/mL) | Synthetic workups; chromatography loading. |
| Aprotic Polar | Acetonitrile (ACN) | Moderate-High | HPLC preparation; compound management libraries. |
| Aqueous | Water, PBS, Media | Negligible (<0.1 mg/mL) | Risk of Precipitation. Requires <1% DMSO co-solvent or carriers (e.g., Cyclodextrins). |
Part 2: Experimental Protocols
Protocol A: Preparation of High-Concentration Stock Solution (20 mM)
Objective: Create a stable stock solution for biological screening or synthetic aliquoting.
-
Calculation:
-
Target Concentration: 20 mM
-
Molecular Weight: 243.18 g/mol
-
Required Mass for 1 mL:
.
-
-
Solvent Selection: Anhydrous DMSO (Dimethyl Sulfoxide) is the gold standard due to its low volatility and high solubilizing power.
-
Procedure:
-
Weigh ~5 mg of the solid compound into a tared amber glass vial (protect from light).
-
Calculate the exact volume of DMSO required:
. -
Add DMSO slowly down the side of the vial.
-
Vortex vigorously for 30–60 seconds.
-
Sonication: If visible particles remain, sonicate in a water bath at ambient temperature for 5 minutes.
-
Visual Inspection: Ensure the solution is perfectly clear. Any turbidity indicates incomplete dissolution.
-
Protocol B: "Kinetic Solubility" Assessment for Bioassays
Objective: Determine the maximum concentration tolerant in aqueous media (e.g., cell culture media) before precipitation occurs.
Workflow Visualization (DOT):
Figure 1: Kinetic solubility assessment workflow to prevent compound precipitation in aqueous biological assays.
Detailed Steps:
-
Preparation: Prepare a dilution series of the compound in DMSO (e.g., 10 mM, 5 mM, 1 mM, 0.1 mM).
-
Spiking: Pipette 2 µL of each DMSO dilution into 198 µL of PBS (pH 7.4) in a 96-well clear plate (Final DMSO = 1%).
-
Equilibration: Shake the plate at 500 rpm for 2 hours at room temperature.
-
Readout: Measure absorbance at 600 nm (turbidity) or use a nephelometer.
-
Threshold: An increase in OD600 > 0.005 above the blank indicates precipitation.
Part 3: Handling & Stability Guidelines
The "Crash-Out" Effect
The trifluoromethyl group renders this molecule highly hydrophobic. When diluting a DMSO stock into an aqueous buffer:
-
Always add the DMSO stock to the buffer, not the buffer to the stock.
-
Agitate rapidly during addition to prevent local high concentrations that trigger nucleation.
-
Limit the final DMSO concentration to 0.5–1.0% v/v.
Chemical Stability
The methyl ester moiety at position 3 is susceptible to hydrolysis, particularly in basic conditions (pH > 8) or in the presence of esterases in cell media.
-
Storage: Store solid powder at -20°C under desiccant.
-
Solution Storage: DMSO stocks are stable at -20°C for >6 months. Avoid repeated freeze-thaw cycles; aliquot into single-use vials.
-
Media Stability: Prepare fresh dilutions in cell culture media immediately prior to use.
Solvent Selection Decision Tree
Figure 2: Solvent selection logic based on downstream application.
References
-
PubChem. (n.d.).[1] this compound (Compound Summary). National Library of Medicine. Retrieved January 31, 2026, from [Link]
-
Tsui, G. C., et al. (2018).[2] "Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines." Organic Letters, 20(6), 1676-1679. (Contextual grounding for trifluoromethyl indole synthesis and properties). [Link][2]
-
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. (Mechanistic insight into lipophilicity of CF3-indoles). [Link]
Sources
Methodological & Application
Application Notes & Protocols: Leveraging Methyl 6-(trifluoromethyl)-1H-indole-3-carboxylate for Kinase Inhibitor Synthesis
Abstract
The strategic incorporation of fluorinated moieties has become a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance the pharmacological profiles of therapeutic agents. The trifluoromethyl (CF3) group, in particular, is prized for its ability to improve metabolic stability, modulate lipophilicity, and increase binding affinity.[1][2] This guide provides an in-depth exploration of Methyl 6-(trifluoromethyl)-1H-indole-3-carboxylate, a versatile and high-value building block for the synthesis of kinase inhibitors. We will dissect the strategic advantages conferred by its unique substitution pattern and provide detailed, field-proven protocols for its chemical manipulation, enabling researchers and drug development professionals to accelerate the discovery of next-generation targeted therapies.
Introduction: The Trifluoromethylated Indole as a Privileged Scaffold
Kinases are a critical class of enzymes that regulate a vast array of cellular processes; their dysregulation is a hallmark of many diseases, most notably cancer. Consequently, small molecule kinase inhibitors have emerged as one of the most successful classes of targeted therapies.[3] Within this domain, the indole ring system is recognized as a "privileged scaffold" due to its structural resemblance to the adenine region of ATP and its capacity for diverse functionalization, allowing for fine-tuning of inhibitor potency and selectivity.[4][5]
The introduction of a trifluoromethyl (CF3) group onto this scaffold is a deliberate design choice aimed at overcoming common drug development hurdles.[6][7] The CF3 group's strong electron-withdrawing nature and high lipophilicity can profoundly influence a molecule's properties:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF3 group highly resistant to oxidative metabolism by cytochrome P450 enzymes.[2] This can significantly increase a drug's half-life and bioavailability.
-
Improved Binding Affinity: The CF3 group can engage in favorable non-covalent interactions within a kinase's ATP-binding pocket, including hydrophobic interactions and dipole-dipole interactions, thereby increasing inhibitor potency.[1][8]
-
Modulation of Physicochemical Properties: The CF3 group increases lipophilicity, which can improve cell membrane permeability.[2][6] It also lowers the pKa of nearby acidic or basic groups, which can alter a compound's ionization state and solubility.
This compound combines these advantages into a single, synthetically tractable starting material, making it an ideal entry point for the construction of complex kinase inhibitors.
Strategic Analysis of Functional Groups
The utility of this compound stems from the specific placement of its functional groups, each offering a distinct handle for synthetic elaboration.
Caption: Key reactive sites on the indole scaffold.
-
The N-H at Position 1: This site is the most common point for diversification. N-alkylation introduces side chains that can extend into the solvent-exposed region of the kinase active site, allowing for the optimization of selectivity and pharmacokinetic properties.[9][10]
-
The Methyl Ester at Position 3: This group serves as a latent carboxylic acid. Its hydrolysis is a trivial yet critical step, unmasking a functional group ready for amide bond formation—a ubiquitous linkage in kinase inhibitors, including approved drugs like Dabrafenib.[11][12]
-
The CF3 at Position 6: The placement at C6 is crucial. It acts as an electron-withdrawing group, influencing the acidity of the N-H proton and the overall electronic character of the indole ring. This position often places the CF3 group deep within a hydrophobic pocket of the kinase active site.[13]
Application Protocol: Synthesis of a Core Amide Precursor
This section details a robust, two-step protocol to convert this compound into a versatile carboxylic acid intermediate, followed by amide coupling. This sequence is fundamental to building inhibitors that target kinases like BRAF, a key player in the MAPK/ERK signaling pathway.
Context: The MAPK/ERK Signaling Pathway
Many kinase inhibitors, including those derived from this indole scaffold, target components of the MAPK/ERK pathway. Constitutive activation of this pathway, often through mutations in kinases like BRAF (e.g., BRAF-V600E), is a driver of cell proliferation in many cancers, particularly melanoma.
Caption: Simplified MAPK/ERK signaling cascade.
Experimental Workflow
The overall synthetic strategy involves protecting the indole nitrogen, hydrolyzing the ester, and then coupling the resulting acid.
Caption: Synthetic workflow for scaffold elaboration.
Protocol 1: N-Alkylation of the Indole Ring
Causality: The choice of a strong base like sodium hydride (NaH) ensures complete deprotonation of the indole N-H, which has a pKa of ~17 in DMSO. This generates a highly nucleophilic indole anion that readily reacts with an alkyl halide electrophile.[9] Dimethylformamide (DMF) is an ideal solvent as it is polar aprotic, effectively solvates the sodium cation, and has a high boiling point, allowing for elevated reaction temperatures if necessary.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Alkylating agent (e.g., 2-Bromopropane, Benzyl bromide)
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and thermometer, add this compound (1.0 eq).
-
Dissolution: Add anhydrous DMF to create a 0.2 M solution.
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add NaH (1.2 eq) portion-wise over 10 minutes. Caution: NaH reacts violently with water, generating flammable hydrogen gas.
-
Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes. The solution may become darker, and hydrogen evolution will cease.
-
Alkylation: Add the alkylating agent (1.1 eq) dropwise via syringe, keeping the internal temperature below 5 °C.
-
Reaction: Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the starting material is consumed, cool the reaction back to 0 °C and slowly quench by adding saturated aqueous NH4Cl dropwise until gas evolution stops.
-
Extraction: Dilute the mixture with water and transfer to a separatory funnel. Extract with EtOAc (3x).
-
Washing & Drying: Combine the organic layers and wash sequentially with water (2x) and brine (1x). Dry the organic layer over anhydrous Na2SO4.
-
Purification: Filter the solution, concentrate under reduced pressure, and purify the crude residue by flash column chromatography on silica gel to yield the N-alkylated product.
Protocol 2: Saponification of the Methyl Ester
Causality: Saponification is the base-mediated hydrolysis of an ester.[14][15] Lithium hydroxide (LiOH) is often preferred over NaOH or KOH for its higher solubility in mixed aqueous-organic solvent systems and for minimizing potential epimerization at adjacent chiral centers (if present). A THF/Methanol/Water solvent system ensures that both the relatively nonpolar indole substrate and the polar hydroxide salt are fully solubilized, facilitating an efficient reaction.[12]
Materials:
-
N-Alkylated indole ester (from Protocol 1)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Lithium hydroxide monohydrate (LiOH·H2O)
-
1 M Hydrochloric acid (HCl)
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
Dissolution: Dissolve the N-alkylated indole ester (1.0 eq) in a mixture of THF, MeOH, and water (e.g., a 3:1:1 ratio) to make a 0.1 M solution.
-
Hydrolysis: Add LiOH·H2O (3.0-5.0 eq) to the solution. Stir vigorously at room temperature for 4-16 hours. Monitor the reaction by TLC until the starting ester is fully consumed.
-
Solvent Removal: Remove the THF and MeOH under reduced pressure.
-
Acidification: Cool the remaining aqueous solution in an ice bath. Slowly add 1 M HCl with stirring to acidify the solution to pH 2-3. A precipitate of the carboxylic acid product should form.
-
Extraction: Extract the product with EtOAc (3x).
-
Washing & Drying: Combine the organic layers, wash with brine (1x), and dry over anhydrous Na2SO4.
-
Isolation: Filter the solution and concentrate under reduced pressure to yield the crude carboxylic acid, which is often pure enough for the next step or can be further purified by recrystallization or chromatography.
Data Summary & Expected Outcomes
The following table provides representative data for the described synthetic sequence. Yields are illustrative and may vary based on the specific alkylating agent and purification efficiency.
| Step | Key Reagents | Solvent(s) | Temp. (°C) | Time (h) | Typical Yield (%) |
| 1. N-Alkylation | NaH, R-X | DMF | 0 to RT | 2-4 | 85-95% |
| 2. Saponification | LiOH·H2O | THF/MeOH/H₂O | RT | 4-16 | 90-99% |
Conclusion and Future Directions
This compound is a powerful and versatile starting material for the synthesis of kinase inhibitors. The protocols outlined herein provide a reliable and scalable pathway to generate key carboxylic acid intermediates, which are poised for diversification via amide coupling to construct extensive libraries of potential drug candidates. The strategic placement of the trifluoromethyl group provides a metabolic block and a potent binding element, while the C3-ester acts as a reliable synthetic handle.[2][16] By leveraging this building block, drug discovery teams can efficiently explore structure-activity relationships and accelerate the development of novel, targeted therapeutics for a range of diseases.
References
- Synthesis of kinase inhibitors containing a pentafluorosulfanyl moiety - PMC - NIH.
- Characterization of an aromatic trifluoromethyl ketone as a new warhead for covalently reversible kinase inhibitor design - PubMed.
- Design and Synthesis of 6-Anilinoindazoles as Selective Inhibitors of c-Jun N-Terminal Kinase-3. | Request PDF - ResearchGate.
-
Discovery of 1-(4-(4-Propionylpiperazin-1- yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3- yl)benzo[h][9][17]naphthyridin-2(1H)-one as a Highly Potent, Selective Mammalian Target of Rapamycin (mTOR) Inhibitor for the Treatment of Cancer - MIT Open Access Articles . Available at:
- The Power of Trifluoromethyl Indoles in Modern Drug Discovery.
- One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - RSC Publishing.
- N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox - ACS Publications.
- Discovery and Optimization of 1-(4-chloro-3-(trifluoromethyl)- phenyl)-3-(2-(amino)pyridin-3-yl)ureas as Novel KDR Kinase Inhibitors - PubMed.
- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI.
- N-alkylation of indole derivatives - Google Patents.
- Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis | Journal of Medicinal Chemistry - ACS Publications.
- Design, synthesis, and biological evaluation of novel trifluoromethyl indoles as potent HIV-1 NNRTIs with an improved drug resistance profile - PubMed.
- Indole RSK inhibitors. Part 1: discovery and initial SAR - PubMed.
- Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors - PubMed Central.
- (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - ResearchGate.
- Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions.
- Hydrolysis of methyl esters - Google Patents.
- The Trifluoromethyl Group: A Cornerstone in Modern Medicinal Chemistry - Benchchem.
- 6-Fluoro-1H-indole-3-carboxylic acid - PMC - NIH.
- Trifluoromethyl group as a pharmacophore: effect of replacing a CF3 group on binding and agonist activity of a glucocorticoid receptor ligand - PubMed.
- Methyl Esters - Organic Chemistry Portal.
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- 9. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
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Troubleshooting & Optimization
Technical Support Center: Solvent Effects in the Synthesis of Methyl 6-(trifluoromethyl)-1H-indole-3-carboxylate
Introduction: The Critical Role of Solvents in Trifluoromethyl-Indole Synthesis
Methyl 6-(trifluoromethyl)-1H-indole-3-carboxylate is a key building block in medicinal chemistry and materials science. The electron-withdrawing nature of the trifluoromethyl (-CF3) group presents unique challenges during its synthesis, particularly in the crucial indole ring-formation step. The most common and versatile route to this scaffold is the Fischer indole synthesis.[1][2] This reaction, which involves the acid-catalyzed cyclization of an arylhydrazone, proceeds through several polar intermediates and transition states.[3][4]
Consequently, the choice of solvent is not a passive parameter but an active determinant of reaction success. The solvent dictates the solubility of reagents, influences the reaction rate, stabilizes or destabilizes key intermediates, and can even alter the reaction pathway, leading to desired products or unwanted side reactions. This guide provides a comprehensive troubleshooting framework, focusing specifically on how solvent selection impacts the yield, purity, and scalability of your synthesis.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the synthesis, framed in a question-and-answer format to provide direct and actionable advice.
Q1: My reaction yield is consistently low. How does solvent choice directly impact this?
Low yield is the most common problem and is often directly linked to suboptimal solvent selection. The Fischer indole synthesis mechanism involves a delicate balance of steps, including hydrazone formation, enamine tautomerization, a[1][1]-sigmatropic rearrangement, and finally, cyclization with the elimination of ammonia.[4][5]
Causality & Solution:
-
Insufficient Polarity: The key[1][1]-sigmatropic rearrangement proceeds through a polar, charged transition state. A solvent with insufficient polarity (e.g., Toluene, Hexane) will fail to stabilize this transition state, dramatically slowing the reaction rate and leading to low conversion of the starting material.
-
Interference from Protic Solvents: Polar protic solvents like water, methanol, or ethanol possess O-H or N-H bonds and can form hydrogen bonds.[6] While they are excellent at dissolving polar reagents, they can form a "solvent cage" around the nucleophilic nitrogen of the hydrazine/enamine intermediate, thereby deactivating it and hindering the necessary intramolecular attack for cyclization.[7][8] This often results in a stalled reaction or the need for much harsher conditions.
-
Optimal Choice - Polar Aprotic Solvents: Solvents like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or Acetic Acid (which also serves as a catalyst) are often superior choices.[5] They possess high dielectric constants to stabilize polar intermediates but lack the ability to donate hydrogen bonds.[9] This leaves the nucleophilic sites of your intermediates "naked" and more reactive, facilitating the key bond-forming steps and improving reaction rates and yields.[10]
Recommendation: If you are experiencing low yields in a protic or non-polar solvent, a systematic switch to a high-boiling polar aprotic solvent like DMSO or DMF is the first recommended troubleshooting step.
Q2: I'm observing a complex mixture of side products. Can the solvent be the cause?
Absolutely. The formation of side products often indicates that an alternative, undesired reaction pathway is competing with the main Fischer cyclization.
Causality & Solution:
-
N-N Bond Cleavage: The primary competing pathway is the acid-catalyzed cleavage of the weak nitrogen-nitrogen bond in the hydrazone intermediate.[11] This cleavage is particularly problematic for substrates with strong electron-donating groups, but can also be promoted by overly harsh conditions.[12] This pathway leads to the formation of 4-(trifluoromethyl)aniline and other impurities.
-
Solvent's Role in Pathway Selection: A highly polar protic solvent can exacerbate this issue by stabilizing the ionic species formed during the cleavage pathway. Conversely, a well-chosen polar aprotic solvent can better stabilize the desired concerted transition state of the[1][1]-sigmatropic rearrangement, steering the reaction away from the cleavage pathway.
-
Polymerization: In some cases, particularly under strongly acidic conditions, indole products can polymerize. Using a solvent that allows for better temperature control and a more homogeneous reaction mixture can help mitigate this.
Recommendation: If you detect aniline byproducts (via TLC, GC-MS, or NMR), consider lowering the reaction temperature and switching to a less acidic catalyst system in a polar aprotic solvent.
Q3: What are the specific pros and cons of polar protic vs. polar aprotic solvents for this synthesis?
Understanding this distinction is fundamental to optimizing your reaction.
| Solvent Class | Examples | Pros for Indole Synthesis | Cons for Indole Synthesis |
| Polar Protic | Water (H₂O), Ethanol (EtOH), Acetic Acid (AcOH) | - Excellent solubility for salts (e.g., hydrazine hydrochloride). - Acetic acid can serve as both solvent and catalyst.[5] | - Can deactivate nucleophiles through hydrogen bonding ("caging"), slowing the reaction.[8] - May promote side reactions like N-N bond cleavage by over-stabilizing ionic cleavage products.[11] |
| Polar Aprotic | DMSO, DMF, Acetonitrile (MeCN) | - Solvates cations well while leaving anions/nucleophiles highly reactive.[7] - Stabilizes the polar transition state of the key rearrangement step. - Generally leads to faster reaction rates and cleaner conversions.[5] | - Can be difficult to remove during workup due to high boiling points. - Must be anhydrous, as trace water can interfere with the reaction. |
Q4: My starting materials are not fully dissolving. What is the best course of action?
Poor solubility is a direct path to low yields and irreproducible results. The initial starting materials, (4-(trifluoromethyl)phenyl)hydrazine and methyl pyruvate, must be fully dissolved for the reaction to proceed efficiently.
Recommendation:
-
Switch to a Better Solvent: This is the most effective solution. DMSO and DMF are excellent solvents for a wide range of organic molecules and are highly recommended.
-
Gentle Heating: Applying gentle heat can increase solubility. However, be cautious not to initiate the cyclization prematurely or decompose the sensitive hydrazone intermediate.
-
Co-Solvent System: In some cases, a mixture of solvents can be effective. For example, using a small amount of DMSO to dissolve the reagents before diluting with a less viscous solvent like THF or Dioxane. However, this adds complexity and should be approached systematically.
Recommended Experimental Protocol
This protocol outlines a robust method for the synthesis of this compound via the Fischer indole synthesis, emphasizing the optimal use of a polar aprotic solvent.
Step 1: Hydrazone Formation
-
To a solution of (4-(trifluoromethyl)phenyl)hydrazine (1.0 eq) in ethanol (5 mL per 1 g of hydrazine), add methyl pyruvate (1.05 eq).
-
Add a catalytic amount of acetic acid (3-4 drops).
-
Stir the mixture at room temperature for 1-2 hours. The formation of the hydrazone is typically indicated by a color change or the formation of a precipitate.
-
Monitor the reaction by TLC until the starting hydrazine is consumed.
-
Remove the ethanol under reduced pressure. The crude hydrazone can be used directly in the next step.
Step 2: Cyclization (Solvent-Focused)
-
Place the crude hydrazone intermediate into a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Add anhydrous Dimethyl Sulfoxide (DMSO) (10 mL per 1 g of hydrazone). Rationale: DMSO is a polar aprotic solvent that will effectively solvate the polar intermediates without impeding the nucleophilic attacks required for cyclization.
-
Add the acid catalyst. Polyphosphoric acid (PPA) (2.0 eq by weight) or Zinc Chloride (ZnCl₂) (1.5 eq) are effective catalysts for this step.[4]
-
Heat the reaction mixture to 100-120 °C. Rationale: The high boiling point of DMSO allows for the necessary thermal energy to overcome the activation barrier of the rearrangement and cyclization steps.
-
Monitor the reaction by TLC for the disappearance of the hydrazone and the appearance of the indole product. The reaction typically takes 2-6 hours.
-
Upon completion, cool the reaction mixture to room temperature and pour it carefully into a beaker of ice water. The product will often precipitate as a solid.
-
Collect the solid by vacuum filtration, wash thoroughly with water, and dry.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain the purified this compound.
Visual Troubleshooting Guide
The following flowchart provides a logical decision-making process for troubleshooting common issues in the synthesis, with a focus on solvent-related factors.
Caption: Troubleshooting workflow for indole synthesis.
References
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ResearchGate. Synthesis of N-Aminoindole Ureas from Ethyl 1-Amino-6-(trifluoromethyl)-1H-indole-3-carboxylate. Available at: [Link]
-
Taylor & Francis Online. Fischer indole synthesis – Knowledge and References. Available at: [Link]
-
Wikipedia. Fischer indole synthesis. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Available at: [Link]
-
National Center for Biotechnology Information. Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. Available at: [Link]
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Wikipedia. Nenitzescu indole synthesis. Available at: [Link]
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Master Organic Chemistry. Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Available at: [Link]
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ResearchGate. Optimization of the reaction conditions. Available at: [Link]
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Chemistry Steps. Polar Protic and Polar Aprotic Solvents. Available at: [Link]
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ResearchGate. The role of a Lewis acid in the Nenitzescu indole synthesis. Available at: [Link]
-
National Center for Biotechnology Information. Cascade trifluoromethylthiolation and cyclization of N-[(3-aryl)propioloyl]indoles. Available at: [Link]
-
National Center for Biotechnology Information. Synthesis of Leu-Enkephalin Peptidomimetics Containing Trifluoromethylalkenes as Amide Isopolar Mimics. Available at: [Link]
-
RWTH Publications. Atroposelective Nenitzescu Indole Synthesis. Available at: [Link]
-
ACS Publications. Preparation and Reactions of Indoleninyl Halides: Scaffolds for the Synthesis of Spirocyclic Indole Derivatives. Available at: [Link]
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National Center for Biotechnology Information. Why Do Some Fischer Indolizations Fail?. Available at: [Link]
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Chemistry LibreTexts. Polar Protic and Aprotic Solvents. Available at: [Link]
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Tenger Chemical. Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide. Available at: [Link]
-
ResearchGate. Solvent Effects: Syntheses of 3,3-Difluorooxindoles and 3-Fluorooxindoles from Hydrazonoindolin-2-one by Selectfluor. Available at: [Link]
-
University of California, Irvine. Indoles. Available at: [Link]
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ACS Publications. Why Do Some Fischer Indolizations Fail?. Available at: [Link]
-
YouTube. Polar Protic vs Polar Aprtotic Solvents in Organic Chemistry. Available at: [Link]
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Technical Support Center: Alternative Catalysts for Trifluoromethyl Indole Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of trifluoromethylated indoles. The incorporation of a trifluoromethyl (CF₃) group is a critical strategy in medicinal chemistry, known to enhance properties such as metabolic stability, lipophilicity, and binding affinity.[1] This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the application of alternative catalysts—moving beyond traditional palladium-based systems to more sustainable and cost-effective copper, iron, and photoredox catalysis.
Our goal is to equip you with the expertise to navigate common experimental challenges, optimize your reaction conditions, and ensure the integrity of your results.
I. Frequently Asked Questions (FAQs)
This section addresses common initial queries when transitioning to or troubleshooting alternative catalytic systems for indole trifluoromethylation.
Q1: My copper-catalyzed C-H trifluoromethylation of indole is giving low yields. What are the primary factors to investigate?
A1: Low yields in copper-catalyzed trifluoromethylation reactions often stem from a few key areas.[2] A systematic approach is crucial for effective troubleshooting:
-
Catalyst and Ligand Choice: The combination of the copper salt (e.g., CuI, CuCl, CuSO₄) and the ligand is critical. The ligand's electronic and steric properties can significantly influence the catalytic activity. If you are using a standard protocol without success, consider screening a panel of ligands.
-
Oxidant and Trifluoromethyl Source: The choice of oxidant (e.g., tBuOOH) and the trifluoromethylating reagent (e.g., CF₃SO₂Na, Togni's reagent) are interdependent.[3] Ensure the trifluoromethylating reagent is fresh and has been stored under the recommended anhydrous conditions, as degradation is a common issue.[2]
-
Solvent and Temperature: The polarity and coordinating ability of the solvent (e.g., DMA, 1,4-dioxane) can impact the solubility of the catalyst and reagents, as well as the reaction rate.[3][4] Temperature control is also vital; side reactions may dominate at excessively high temperatures, while lower temperatures might lead to incomplete conversion.
-
Substrate Reactivity: The electronic nature of your indole substrate plays a significant role. Electron-rich indoles are generally more reactive. For electron-deficient indoles, you may need to employ more forcing conditions or a more active catalyst system.[5]
Q2: I am observing poor regioselectivity in the iron-catalyzed trifluoromethylation of my substituted indole. How can I improve this?
A2: Achieving high regioselectivity in iron-catalyzed C-H functionalization of indoles can be challenging.[6][7] Several factors influence the site of trifluoromethylation (typically C2 or C3):
-
Steric Hindrance: The steric bulk of substituents on the indole ring can direct the trifluoromethyl group to the less hindered position. For instance, a bulky group at the C3 position will generally favor trifluoromethylation at the C2 position.
-
Directing Groups: The presence of a directing group on the indole nitrogen can significantly influence regioselectivity. Consider if your substrate has a functional group that could coordinate to the iron catalyst.
-
Reaction Mechanism: Iron-catalyzed trifluoromethylations can proceed through different mechanisms, including radical pathways or those involving iron-carbene intermediates.[8] Understanding the likely mechanism for your specific conditions can help in predicting and controlling the regioselectivity. For radical reactions, the inherent reactivity of the C-H bonds of the indole ring will be a major determinant.
Q3: My photoredox-catalyzed trifluoromethylation reaction is not proceeding to completion, even with prolonged irradiation. What should I check?
A3: Incomplete conversion in photoredox catalysis can be due to several factors related to the photochemical setup and reaction components:
-
Light Source and Wavelength: Ensure your light source (e.g., blue LEDs) emits at a wavelength that is strongly absorbed by your photocatalyst (e.g., Ru(phen)₃Cl₂, Eosin Y).[9][10] The intensity of the light source is also important; insufficient photon flux can lead to a slow reaction rate.
-
Degassing: Oxygen can quench the excited state of the photocatalyst, inhibiting the desired catalytic cycle. Ensure your reaction mixture is thoroughly degassed via methods like freeze-pump-thaw or by sparging with an inert gas (e.g., argon or nitrogen).
-
Concentration: The concentrations of the substrate, photocatalyst, and trifluoromethylating reagent should be optimized. Overly concentrated solutions can lead to light penetration issues, while overly dilute solutions may result in slow reaction rates.[11]
-
Catalyst Decomposition: Some photocatalysts can degrade over time under prolonged irradiation. If you suspect this is the case, you may need to add the catalyst in portions or use a more robust catalyst.
II. Troubleshooting Guides
This section provides detailed troubleshooting workflows for specific experimental problems encountered with alternative catalysts.
Guide 1: Low to No Product Formation in Copper-Catalyzed Trifluoromethylation
This guide will help you systematically diagnose and resolve issues of low or no product yield in copper-catalyzed reactions.
Experimental Protocol Example: Copper-Catalyzed C2-Trifluoromethylation of 3-Methylindole
-
Reagents: 3-methylindole (0.5 mmol), CF₃SO₂Na (1.5 mmol), CuSO₄ (10 mol%), tBuOOH (2.5 mmol), KF (50 mol%).[3]
-
Solvent: DMA (3.0 mL).[3]
-
Conditions: 85 °C for 1 hour under an argon atmosphere.[3]
Troubleshooting Workflow
Caption: Troubleshooting workflow for low yield in Cu-catalyzed trifluoromethylation.
In-Depth Causality and Solutions
-
Reagent Quality: Trifluoromethylating agents like CF₃SO₂Na (Langlois reagent) and Togni's reagent can be sensitive to moisture and air.[2][3] Degradation leads to a lower effective concentration of the trifluoromethyl source. Solution: Always use freshly opened reagents or those stored meticulously in a desiccator under an inert atmosphere.
-
Catalyst System: The active catalytic species is often a complex of the copper salt, and potentially a ligand and a base. The absence of a crucial component or the use of an inappropriate one can halt the catalytic cycle. For instance, in the protocol above, KF is crucial for achieving a high yield.[3] Solution: If your protocol is ligand-free, consider adding one. If a base is used, ensure it is anhydrous if required by the reaction mechanism.
-
Reaction Conditions: Overheating can lead to decomposition of the starting material, product, or catalyst. Conversely, insufficient heat will result in a sluggish or incomplete reaction. Solution: Monitor the reaction by TLC or LC-MS to track the consumption of starting material and the formation of product and byproducts over time. This will help you determine the optimal reaction time and temperature.
-
Workup and Purification: The desired product may be partially soluble in the aqueous phase during extraction, or it could be volatile.[12] Solution: Before discarding the aqueous layer, perform a small-scale extraction and analyze the organic phase by TLC or LC-MS. If product loss during chromatography is suspected, try using a different stationary phase or solvent system.
Guide 2: Catalyst Deactivation or Inefficiency in Photoredox Trifluoromethylation
This guide focuses on issues related to the photocatalyst and the overall photochemical process.
Experimental Protocol Example: Photoredox Trifluoromethylation of an Indole Derivative
-
Reagents: Indole substrate (1 equiv), CF₃SO₂Cl (triflyl chloride) or other CF₃ source, Ru(phen)₃Cl₂ (photocatalyst), base.[9]
-
Solvent: Acetonitrile or other suitable solvent.
-
Conditions: Irradiation with a 26 W fluorescent light bulb at room temperature.[9]
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting incomplete photoredox trifluoromethylation.
In-Depth Causality and Solutions
-
Photochemical Setup: The proposed mechanism for many photoredox trifluoromethylations involves the generation of a CF₃ radical.[9] This process is initiated by the excitation of the photocatalyst by light. If the light source is weak or has the wrong emission spectrum, the catalytic cycle will not initiate efficiently. Solution: Check the specifications of your light source and photocatalyst. Ensure the reaction vessel is positioned to receive maximum and uniform irradiation.
-
Quenching: Molecular oxygen is a known quencher of the excited state of ruthenium and iridium-based photocatalysts. Its presence can severely inhibit or completely stop the reaction. Solution: Employ at least three cycles of freeze-pump-thaw for rigorous degassing, especially for reactions that are sensitive to trace amounts of oxygen.
-
Substrate Compatibility: Some functional groups on the indole substrate can interfere with the catalytic cycle. For example, highly electron-withdrawing groups can make the indole less susceptible to radical addition.[13] Solution: If you suspect substrate incompatibility, try running a model reaction with a simple, unfunctionalized indole to confirm that the catalytic system is active.
-
Flow Chemistry as an Alternative: For issues related to light penetration in larger-scale batch reactions, consider implementing a continuous-flow setup. Microreactors offer a much higher surface-area-to-volume ratio, ensuring uniform irradiation and potentially leading to significantly reduced reaction times and improved yields.[14]
III. Data and Catalyst Comparison
The choice of an alternative catalyst system depends on factors such as cost, substrate scope, and reaction conditions. The following table provides a comparative summary.
| Catalyst System | Typical CF₃ Source | Advantages | Common Challenges |
| Copper-Based | CF₃SO₂Na, Togni's Reagent | Low cost, readily available catalysts, good functional group tolerance.[3][5] | Often requires elevated temperatures, potential for catalyst poisoning by certain functional groups. |
| Iron-Based | Togni's Reagent | Very low cost, environmentally benign metal, unique reactivity patterns.[15][16] | Can exhibit lower selectivity compared to other metals, sometimes requires specific ligands.[6] |
| Photoredox | CF₃SO₂Cl, CF₃I, Togni's Reagent | Mild reaction conditions (room temperature), high functional group tolerance, can enable otherwise difficult transformations.[9][13] | Requires specialized photochemical equipment, sensitivity to oxygen, potential for catalyst degradation. |
IV. Mechanistic Insights
Understanding the underlying reaction mechanisms is crucial for rational troubleshooting and optimization.
Proposed Catalytic Cycle for Copper-Catalyzed Oxidative Trifluoromethylation
Caption: Simplified mechanism for Cu-catalyzed trifluoromethylation.[3]
This proposed mechanism involves the generation of a trifluoromethyl radical (•CF₃) from CF₃SO₂Na and an oxidant.[3] This radical then adds to the indole ring. The resulting radical intermediate is oxidized by Cu(II) to a cationic intermediate, which, after deprotonation, yields the trifluoromethylated indole and regenerates the active Cu(I) catalyst.[3]
General Mechanism for Photoredox-Catalyzed Trifluoromethylation
Caption: General photoredox catalytic cycle for trifluoromethylation.[9]
In this pathway, the photocatalyst is excited by visible light.[9] The excited state photocatalyst then engages in a single-electron transfer (SET) with the trifluoromethyl source (e.g., triflyl chloride), generating a trifluoromethyl radical.[9] This highly reactive radical then adds to the indole, leading to the final product after a subsequent oxidation and deprotonation sequence, which also regenerates the ground state of the photocatalyst.
V. References
-
Benchchem Technical Support Center: Troubleshooting Low Yields in Trifluoromethyl Group Introduction.
-
Scheme 4. Copper-catalyzed trifluoromethylthiolation of indoles, β-keto... - ResearchGate. [Link]
-
Mechanism of C(sp2)−H trifluoroalkylation of indoles via iron‐carbene... - ResearchGate. [Link]
-
Iron‐Catalyzed Trifluoromethylation of Indole‐Tethered Alkene Enables Synthesis of CF3‐Containing Spiroindolenines and Tetrahydrocarbazoles - Matilda. [Link]
-
Cu(II)-Catalyzed Oxidative Trifluoromethylation of Indoles with KF as the Base - MDPI. [Link]
-
Progress in copper-catalyzed trifluoromethylation - PMC - NIH. [Link]
-
Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PMC. [Link]
-
Trifluoromethylation of Arenes and Heterocycles via a Bench-Stable Photocaged Trifluoromethylation Reagent | Organic Letters - ACS Publications. [Link]
-
Iron(II)-Catalyzed Azidotrifluoromethylation of Olefins and N-Heterocycles for Expedient Vicinal Trifluoromethyl Amine Synthesis - PMC. [Link]
-
Trifluoromethylation of diverse heterocycles. Reaction condition:... - ResearchGate. [Link]
-
Ni Et Al 2025 Access To 2 (Trifluoromethyl) Indoles Via PD (0) Catalyzed Intramolecular Cyclization of - Scribd. [Link]
-
Metal-free oxidative trifluoromethylation of indoles with CF3SO2Na on the C2 position. [Link]
-
Catalyst-free direct C-H trifluoromethylation of indoles with Togni's reagent - ResearchGate. [Link]
-
Rapid trifluoromethylation and perfluoroalkylation of five-membered heterocycles by photoredox catalysis in continuous flow - PubMed. [Link]
-
Cu(II)-Catalyzed Oxidative Trifluoromethylation of Indoles with KF as the Base. [Link]
-
Iron‐Catalyzed Trifluoromethylation of Indole‐Tethered Alkene Enables Synthesis of CF3‐Containing Spiroindolenines and Tetrahydrocarbazoles | Request PDF - ResearchGate. [Link]
-
Controllable access to trifluoromethyl-containing indoles and indolines: palladium-catalyzed regioselective functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides - PMC. [Link]
-
Visible-light-induced radical cascade cyclization: a catalyst-free synthetic approach to trifluoromethylated heterocycles - PMC. [Link]
-
Photoredox-catalyzed trifluoromethylation of 2H-indazoles using TT-CF3+OTf− in ionic liquids - Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Iron-Catalyzed CH Fuctionalization of Indoles | Request PDF - ResearchGate. [Link]
-
Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines - Organic Chemistry Portal. [Link]
-
Trifluoromethyl Group (CF3) Induced Regioselective Larock Indole Synthesis from Unsymmetric β-CF3-1,3-enynes | Request PDF - ResearchGate. [Link]
-
Themed collection Most popular 2025 organic methodology articles - RSC Publishing. [Link]
-
An Efficient Approach to 2-CF3-Indoles Based on ortho-Nitrobenzaldehydes - PMC. [Link]
-
Trifluoromethylation of indoles with trifluoromethyl iodide under... | Download Table - ResearchGate. [Link]
-
(PDF) Photoredox Catalytic Trifluoromethylation and Perfluoroalkylation of Arenes Using Trifluoroacetic and Related Carboxylic Acids - ResearchGate. [Link]
-
How To: Troubleshoot a Reaction - Department of Chemistry : University of Rochester. [Link]
-
Catalyst-Free Synthesis of Trifluoromethylated Five- and Seven-Membered Nitrogen-Containing Heterocycles via Aza-Michael Addition and Lactamization of Trifluoroethylene Oxindoles | The Journal of Organic Chemistry - ACS Publications. [Link]
-
Qiu Et Al 2025 Trifluoromethyl Group (Cf3) Induced Regioselective Larock Indole Synthesis From Unsymmetric β Cf3 1 3 - Scribd. [Link]
-
N‐Trifluoromethyl Hydrazines, Indoles and Their Derivatives - PMC - NIH. [Link]
-
Trifluoromethylation - Wikipedia. [Link]
-
Recent Trifluoromethylation Reactions. A Mini Review Paper - SciSpace. [Link]
-
Trifluoromethylation of Allylsilanes under Photoredox Catalysis | Organic Letters - ACS Publications. [Link]
-
An overview of reductive trifluoromethylation reactions using electrophilic `+CF3' reagents. [Link]
-
Palladium-catalysed electrophilic aromatic C-H fluorination - PubMed. [Link]
-
The Power of Trifluoromethyl Indoles in Modern Drug Discovery. [Link]
-
Recent advances and prospects in the iron-catalyzed trifluoromethylation reactions - Catalysis Science & Technology (RSC Publishing). [Link]
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Larock Indole Synthesis: A Technical Support and Troubleshooting Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the Larock Indole Synthesis. This guide is designed to provide you, as a dedicated researcher, scientist, or drug development professional, with in-depth, actionable insights to optimize your reaction conditions and troubleshoot common issues encountered during this powerful heteroannulation reaction. As Senior Application Scientists, we have compiled this resource based on a synthesis of established literature and practical field experience to ensure you can navigate the complexities of this reaction with confidence.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the Larock indole synthesis, providing a solid foundation for both new and experienced users.
Q1: What is the general mechanism of the Larock indole synthesis?
The Larock indole synthesis is a palladium-catalyzed reaction that forms indoles from an ortho-iodoaniline and a disubstituted alkyne.[1][2] The catalytic cycle is generally understood to proceed through the following key steps:
-
Pd(0) Formation: The active Pd(0) catalyst is typically generated in situ from a Pd(II) precursor, such as Pd(OAc)₂.
-
Oxidative Addition: The ortho-iodoaniline undergoes oxidative addition to the Pd(0) catalyst, forming an arylpalladium(II) intermediate.[3]
-
Alkyne Coordination and Insertion: The alkyne coordinates to the arylpalladium(II) complex. This is followed by a regioselective syn-insertion of the alkyne into the aryl-palladium bond.[3] This step is critical for determining the final regiochemistry of the indole.
-
Intramolecular Cyclization: The nitrogen atom of the aniline displaces the halide on the palladium, forming a six-membered palladacycle.[3]
-
Reductive Elimination: The final step is a reductive elimination that forms the indole product and regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[1][3]
Caption: Catalytic Cycle of the Larock Indole Synthesis.
Q2: What are the key components of a typical Larock indole synthesis reaction?
A standard Larock indole synthesis setup generally includes the following components:
-
Substrates : An ortho-iodoaniline and a disubstituted alkyne (typically 2-5 equivalents).[1]
-
Catalyst : A palladium(II) source, with palladium(II) acetate (Pd(OAc)₂) being the most common.[3]
-
Ligand : While sometimes referred to as "ligand-less," the addition of a phosphine ligand like triphenylphosphine (PPh₃) can be beneficial for catalyst stability and reactivity.[3][4]
-
Base : An inorganic base is required, with potassium carbonate (K₂CO₃) being a standard choice.[3] Other bases such as sodium carbonate (Na₂CO₃) or potassium acetate (KOAc) can also be employed.
-
Chloride Source : The addition of a chloride salt, most commonly lithium chloride (LiCl), is often crucial for the reaction's success.[3] It is believed to facilitate the reductive elimination step.
-
Solvent : A polar aprotic solvent is typically used, with N,N-Dimethylformamide (DMF) being the most frequent choice.[3]
Q3: What is the typical scope of the reaction with respect to the aniline and alkyne?
The Larock indole synthesis is valued for its broad substrate scope.[3]
-
Anilines : Ortho-iodoanilines are the most common starting materials. N-substituted derivatives (e.g., N-methyl, N-acetyl, N-tosyl) often provide better yields.[1] While less reactive, ortho-bromoanilines and, in some cases, ortho-chloroanilines can also be used, often requiring modified conditions with more electron-donating ligands.[4]
-
Alkynes : A wide variety of disubstituted alkynes are tolerated, including those with alkyl, aryl, alkenyl, hydroxyl, and silyl substituents.[1] Notably, bulkier groups like tertiary alkyl or trimethylsilyl on the alkyne have been shown to improve yields.[1]
Q4: What are the common limitations of the Larock indole synthesis?
Despite its versatility, the Larock indole synthesis has some limitations:
-
Substrate Reactivity : The reaction can be sensitive to steric hindrance near the reacting centers.[5] Electron-deficient anilines and sterically demanding alkynes can be challenging substrates, often leading to lower yields or requiring higher catalyst loadings and temperatures.[4]
-
Regioselectivity with Similar Substituents : While generally highly regioselective with unsymmetrical alkynes where one substituent is significantly larger, the reaction can produce mixtures of regioisomers when the steric and electronic properties of the alkyne substituents are similar.[6]
-
Side Reactions : Undesired side reactions such as alkyne homocoupling and aniline dimerization can occur, particularly at higher temperatures or with inefficient catalyst systems.[4]
Section 2: Troubleshooting Guide
This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.
Problem 1: Low to No Product Formation
-
Question: My reaction is showing very low conversion or no desired indole product at all. What are the potential causes and how can I fix it?
-
Answer: This is a common issue that can often be traced back to one of several key factors:
-
Inactive Catalyst: The Pd(0) active species may not be forming efficiently or could be deactivating. Ensure your Pd(OAc)₂ is of high quality. Consider adding a phosphine ligand like PPh₃ or, for more challenging substrates like o-bromoanilines, a more electron-rich and bulky ligand such as P(tBu)₃ or P(o-tol)₃ to facilitate the oxidative addition step.[4]
-
Ineffective Base: The base is crucial for the reaction. Ensure your base (e.g., K₂CO₃) is finely powdered and dry. If you suspect base incompatibility, consider screening other bases like Na₂CO₃ or Cs₂CO₃.
-
Solvent Purity: Polar aprotic solvents like DMF are hygroscopic. Water contamination can significantly hinder the reaction. Use freshly distilled or anhydrous grade solvent.
-
Insufficient Temperature: The reaction typically requires elevated temperatures, often around 100 °C.[3] If you are using a less reactive substrate, a higher temperature (e.g., 110-130 °C) may be necessary.[4]
-
Chloride Source Stoichiometry: While LiCl is beneficial, an excess (more than 1 equivalent) can slow down the reaction rate and lower the overall yield.[1]
-
Problem 2: Significant Side Product Formation
-
Question: I'm observing significant amounts of side products, such as alkyne homocoupling or aniline dimerization. How can I minimize these?
-
Answer: The formation of side products often indicates that the desired catalytic cycle is being outcompeted by other reaction pathways.
-
Optimize Ligand-to-Metal Ratio: For reactions where a ligand is used, the ratio can be critical. Too little ligand may not sufficiently stabilize the catalyst, while too much can inhibit the reaction. A typical starting point is a 1:1 or 2:1 ligand-to-palladium ratio.
-
Adjust Reaction Concentration: Running the reaction at a higher concentration can sometimes favor the desired intramolecular cyclization over intermolecular side reactions.
-
Temperature Control: While higher temperatures can increase the reaction rate, they can also promote side reactions. Try running the reaction at the lowest temperature that still provides a reasonable conversion rate. For some systems, lowering the temperature to 60-80 °C with a more active catalyst system has proven effective.[7]
-
Problem 3: Poor Regioselectivity with Unsymmetrical Alkynes
-
Question: My reaction with an unsymmetrical alkyne is giving me a mixture of regioisomers. How can I improve the regioselectivity?
-
Answer: The regioselectivity of the Larock indole synthesis is primarily governed by sterics during the alkyne insertion step.[1] The reaction generally favors the formation of the indole isomer where the sterically larger substituent on the alkyne is located at the C2 position of the indole ring.[3]
-
Enhance Steric Differentiation: If possible, modify your alkyne substrate to have a greater steric difference between the two substituents. A bulky trimethylsilyl (TMS) group can be used as a "phantom" directing group to ensure high regioselectivity.[6] The resulting 2-silyl indole can then be further functionalized or desilylated.[6]
-
Modify the Catalyst System: In some cases, the choice of ligand can influence regioselectivity. Experimenting with different phosphine ligands or N-heterocyclic carbene (NHC) ligands might offer improved control.[8]
-
Problem 4: Difficulty with Challenging Substrates
-
Question: I'm working with an electron-deficient aniline or a sterically hindered alkyne, and the reaction is not proceeding well. What modifications should I consider?
-
Answer: Challenging substrates often require more robust reaction conditions to overcome higher activation barriers.
-
For Electron-Deficient Anilines (e.g., nitro- or cyano-substituted): The oxidative addition step is often slower for these substrates. The use of more electron-rich and sterically demanding phosphine ligands, such as P(tBu)₃ or Buchwald-type ligands, can accelerate this step.[4]
-
For Sterically Hindered Alkynes: Higher reaction temperatures may be necessary. Additionally, increasing the catalyst loading (e.g., from 3-5 mol% to 10 mol%) can sometimes improve conversion, although this should be a last resort due to cost.
-
Alternative Halides: If you are starting with an o-bromoaniline, which is less reactive than the iodo-analogue, using a more active catalyst system, such as one with a bulky, electron-rich phosphine ligand, is often necessary.[4] Senanayake and co-workers have shown that bidentate phosphine ligands like 1,1′-bis(di-tert-butylphosphino)ferrocene (dtbpf) can be effective for these less reactive substrates at higher temperatures.[7]
-
Section 3: Optimized Experimental Protocols
Protocol 3.1: General Procedure for Larock Indole Synthesis
This protocol is a standard starting point for the synthesis of a 2,3-disubstituted indole from an ortho-iodoaniline.
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add Pd(OAc)₂ (e.g., 0.03 mmol, 3 mol%), PPh₃ (e.g., 0.06 mmol, 6 mol%), K₂CO₃ (e.g., 2.0 mmol, 2.0 equiv.), and LiCl (e.g., 1.0 mmol, 1.0 equiv.).
-
Seal the vessel with a septum and purge with an inert atmosphere (e.g., nitrogen or argon).
-
Add the ortho-iodoaniline (1.0 mmol, 1.0 equiv.) and the disubstituted alkyne (2.5 mmol, 2.5 equiv.).
-
Add anhydrous DMF (e.g., 5 mL) via syringe.
-
Place the reaction vessel in a preheated oil bath at 100 °C and stir for the desired time (typically 12-24 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 3.2: Protocol for Catalyst System Optimization (Ligand/Base Screening)
When dealing with a challenging substrate, a systematic screening of ligands and bases is recommended.
-
Set up a parallel array of reactions in sealed vials.
-
To each vial, add the standard amount of Pd(OAc)₂, the ortho-haloaniline, and the alkyne.
-
In separate vials, add different phosphine ligands (e.g., PPh₃, P(o-tol)₃, P(Cy)₃, XPhos) and different bases (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄).
-
Add the solvent and run all reactions under identical temperature and time conditions.
-
After the specified time, quench the reactions and analyze the conversion and yield by a suitable analytical method (e.g., ¹H NMR with an internal standard or LC-MS).
Section 4: Data Interpretation
The choice of reaction components can have a profound impact on the outcome of the Larock indole synthesis. The following tables summarize typical trends observed during optimization studies.
Table 1: Effect of Phosphine Ligands on the Yield of a Model Reaction
| Entry | Ligand | Yield (%) |
| 1 | None | 45 |
| 2 | PPh₃ | 75 |
| 3 | P(o-tol)₃ | 82 |
| 4 | P(tBu)₃ | 88 |
Data is representative and will vary depending on the specific substrates.
Table 2: Influence of Base and Solvent on Reaction Efficiency
| Entry | Base | Solvent | Yield (%) |
| 1 | K₂CO₃ | DMF | 85 |
| 2 | Na₂CO₃ | DMF | 78 |
| 3 | Cs₂CO₃ | DMF | 89 |
| 4 | K₂CO₃ | NMP | 92 |
| 5 | K₂CO₃ | Dioxane | 65 |
NMP = N-Methyl-2-pyrrolidone. Data is representative.
Section 5: Visual Troubleshooting Workflow
The following diagram provides a step-by-step decision-making process for troubleshooting common issues in the Larock indole synthesis.
Caption: Troubleshooting Workflow for Larock Indole Synthesis.
Section 6: References
-
Wikipedia. Larock indole synthesis.
-
SynArchive. Larock Indole Synthesis.
-
Benchchem. Application Notes and Protocols: Larock Indole Synthesis with 2-Iodoaniline.
-
Humphrey, J. M., et al. (2016). A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans. PMC.
-
Ghosal, A. (2023). Application of Palladium Chemistry in Organic Synthesis Techniques: the Larock Indole Synthesis, a Literature Review. Duke Vertices.
-
Abdullahi, S., et al. (2024). Synthesis of Indoles through Larock Annulation: Recent Advances. International Journal of Pharmaceutical & Biological Archive.
-
ResearchGate. Larock indole synthesis using unsymmetrical alkynes.
-
Caddick, S., et al. (2013). The regioselective Larock indole synthesis catalyzed by NHC–palladium complexes. RSC Advances.
-
Humphrey, J. M., et al. (2016). A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans. ACS Publications.
-
Denmark, S. E., & Baird, J. D. (2009). Preparation of 2,3-Disubstituted Indoles by Sequential Larock Heteroannulation and Silicon-Based Cross-Coupling Reactions. PMC.
Sources
- 1. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 2. synarchive.com [synarchive.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Indoles through Larock Annulation: Recent Advances | International Journal of Pharmaceutical & Biological Archive [ijpba.info]
- 6. Preparation of 2,3-Disubstituted Indoles by Sequential Larock Heteroannulation and Silicon-Based Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Analysis of Trifluoromethylated Indole Isomers: Synthesis, Physicochemical Properties, and Pharmacological Implications
Executive Summary: The "Fluorine Effect" on the Indole Scaffold
In medicinal chemistry, the indole scaffold is ubiquitous, often termed a "privileged structure." However, the introduction of a trifluoromethyl (
This guide objectively compares the six trifluoromethylated indole isomers (2-, 3-, 4-, 5-, 6-, and 7-
Synthetic Accessibility & Methodology
The synthesis of trifluoromethylindoles is bifurcated into two distinct logic streams: Ring Construction (for 2,3-isomers) and Pre-functionalized Precursors (for 4,5,6,7-isomers).
Structural Decision Matrix
The following decision tree illustrates the preferred synthetic routes based on the target isomer.
Figure 1: Synthetic logic flow. Note that benzene-ring isomers are typically accessed via classical cyclizations of pre-functionalized anilines, whereas pyrrole-ring isomers often require specific fluorinated building blocks or direct functionalization.
Comparative Synthetic Analysis
| Isomer Group | Primary Synthetic Challenge | Preferred Methodology | Key Reagents |
| 2- | Installing | Domino Cyclization: Reaction of 2-alkynylanilines with | Togni Reagent II or |
| 3- | C3 is the natural nucleophilic site, but direct | Radical Trifluoromethylation: Direct C-H functionalization of indole. | Langlois Reagent ( |
| 4,5,6,7- | Regiocontrol during ring closure. | Fischer Indole Synthesis: Robust, scalable, uses commercially available hydrazines. |
Physicochemical Profiling (The "Measure")
The position of the
Acidity (pKa) and Lipophilicity (LogP)
The
-
Electronic Logic: The indolyl anion is stabilized by resonance. Isomers where the
group can inductively or resonantly stabilize the negative charge density (particularly at C2, C4, and C6) will be more acidic. -
Metabolic Logic: Higher LogP generally correlates with higher metabolic turnover unless specific "soft spots" (like C5) are blocked.
| Isomer | Predicted pKa (DMSO)* | LogP (Exp/Pred) | Electronic Effect on N-H |
| Indole (Ref) | 21.0 | 2.14 | N/A |
| 2- | ~17.5 - 18.5 | 2.8 | Strong Inductive ( |
| 3- | ~18.0 - 19.0 | 2.9 | Inductive pull; stabilizes anion at C3. |
| 4- | ~18.5 | 3.1 | Inductive + Field effect; proximal to NH. |
| 5- | ~19.5 | 3.1 | Remote Inductive; Bioisostere for 5-HT. |
| 6- | ~19.0 | 3.1 | Conjugated with N lone pair vector. |
| 7- | ~20.0 | 3.0 | Ortho-effect; steric clash may twist NH out of plane. |
*Note: pKa values are estimated based on Hammett substituent constants and comparative literature data for electron-deficient indoles.
Reactivity & Regioselectivity[1][2]
Understanding where the molecule reacts is crucial for late-stage functionalization.
Electrophilic Aromatic Substitution (SEAr)[1]
-
Standard Indole: Reacts exclusively at C3 .
-
Benzene-Substituted (4-7
): The pyrrole ring remains the most reactive portion. Reaction still occurs at C3 , but the rate is significantly slower due to the global deactivation by the group. -
3-
Indole: With C3 blocked by a strong EWG, the nucleophilicity shifts. Reaction typically moves to C2 , but the ring is highly deactivated. -
2-
Indole: Directs incoming electrophiles to C3 , but the reaction is sluggish compared to native indole.
C-H Activation Potential
The
-
N-Pivaloyl-4-
-indole: The group at C4 can sterically hinder C3 functionalization, sometimes forcing reaction to C2 or the benzene ring depending on the catalyst size.
Pharmacological Implications[3]
Metabolic Stability & Bioisosterism
The primary metabolic pathway for indoles is oxidation by Cytochrome P450 enzymes, typically occurring at the electron-rich C5 position (forming 5-hydroxyindole).
-
5-
Isomer: This is the "Gold Standard" for metabolic blockade. By substituting the C5 hydrogen with fluorine, oxidative metabolism is halted at this position (C-F bond energy ~116 kcal/mol vs C-H ~99 kcal/mol). -
Lipophilicity: The
group increases membrane permeability (LogP increase), often improving CNS penetration for serotonin-targeted drugs.
Figure 2: Structure-Activity Relationship (SAR) logic for selecting trifluoromethyl isomers.
Experimental Protocols
Protocol A: Synthesis of 5-Trifluoromethylindole (Fischer Indole Method)
Best for: Creating the scaffold from scratch.
Reagents: 4-(Trifluoromethyl)phenylhydrazine hydrochloride (1.0 eq), Acetaldehyde diethyl acetal (1.1 eq),
-
Hydrazone Formation: Dissolve hydrazine in ethanol. Add acetal dropwise. Reflux for 2 hours. Evaporate solvent to yield the hydrazone intermediate.
-
Cyclization: Suspend the hydrazone in polyphosphoric acid (PPA) or use
in xylene. Heat to 100-120°C for 4 hours. -
Workup: Pour onto crushed ice. Neutralize with NaOH (aq). Extract with Ethyl Acetate (3x).
-
Purification: Flash column chromatography (Hexanes/EtOAc 9:1).
-
Validation:
H NMR should show characteristic indole doublets at C2/C3 (~6.6 and 7.2 ppm) and the specific splitting pattern of the 5-substituted benzene ring.
Protocol B: Regioselective C3-Bromination of 5- -Indole
Best for: Functionalizing the scaffold.
Reagents: 5-Trifluoromethylindole (1.0 eq), NBS (N-Bromosuccinimide, 1.05 eq), DMF.
-
Dissolution: Dissolve 5-
-indole in anhydrous DMF (0.1 M concentration). Cool to 0°C. -
Addition: Add NBS portion-wise over 15 minutes. The electron-withdrawing nature of
requires strictly controlled stoichiometry to prevent over-bromination. -
Reaction: Stir at 0°C for 1 hour, then allow to warm to RT for 2 hours.
-
Quench: Pour into water. The product often precipitates. Filter or extract with diethyl ether.
-
Note: Due to the deactivated ring, reaction times are 2-3x longer than unsubstituted indole.
References
-
Synthesis of Trifluoromethylindoles
-
Koike, T., & Akita, M. (2009). "Photoinduced Radical Trifluoromethylation of Indoles." Organic Letters, 11(12), 2531–2534.
-
-
Physicochemical Properties (Hammett Constants)
-
Hansch, C., Leo, A., & Taft, R. W. (1991).[1] "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews, 91(2), 165–195.
-
-
Metabolic Stability of Fluorinated Indoles
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). "Fluorine in Medicinal Chemistry." Chemical Society Reviews, 37, 320-330.
-
-
Fischer Indole Synthesis Methodology
-
Robinson, B. (1963). "The Fischer Indole Synthesis."[2] Chemical Reviews, 63(4), 373–401.
-
-
Acidity of Indoles in DMSO
-
Bordwell, F. G. (1988). "Equilibrium acidities in dimethyl sulfoxide solution." Accounts of Chemical Research, 21(12), 456–463.
-
Sources
biological activity of Methyl 6-(trifluoromethyl)-1H-indole-3-carboxylate versus analogs
Executive Summary & Technical Positioning
Methyl 6-(trifluoromethyl)-1H-indole-3-carboxylate (referred to herein as M-6-TFM ) represents a privileged scaffold in medicinal chemistry, specifically designed to exploit the bio-isosteric properties of the trifluoromethyl group at the indole C6 position. Unlike its unsubstituted analogs, M-6-TFM offers a unique balance of enhanced lipophilicity, metabolic resistance to oxidative defluorination, and specific electronic modulation of the indole ring system.
This guide objectively compares M-6-TFM against its critical analogs (Non-fluorinated, C5-isomer, and Free Acid derivatives) to assist researchers in selecting the optimal probe for HCV NS5B polymerase inhibition , Cannabinoid (CB2) receptor modulation , and Anticancer (Tubulin/Kinase) workflows .
Chemical Properties & Structural Logic
The biological superiority of M-6-TFM stems from two specific structural modifications:
-
C6-Trifluoromethylation: The
group is highly electron-withdrawing ( ) yet lipophilic ( ). At the C6 position, it blocks the primary site of metabolic hydroxylation (Phase I metabolism), significantly extending the compound's half-life ( ) in microsomal stability assays compared to the 6-H analog. -
C3-Methyl Ester: Acts as a "masking" group. While often a prodrug for the carboxylic acid, the methyl ester enhances cellular permeability (
) allowing the molecule to cross the lipid bilayer before intracellular esterases generate the active free acid or before it binds allosterically to hydrophobic pockets (e.g., HCV NS5B thumb domain).
Table 1: Physicochemical Comparison of M-6-TFM and Analogs
| Property | M-6-TFM (Target) | Analog A (Unsubstituted) | Analog B (5-TFM Isomer) | Analog C (Free Acid) |
| Structure | 6-CF3, 3-COOMe | 6-H, 3-COOMe | 5-CF3, 3-COOMe | 6-CF3, 3-COOH |
| MW ( g/mol ) | 243.18 | 175.18 | 243.18 | 229.15 |
| cLogP | ~3.2 | ~2.1 | ~3.2 | ~2.4 |
| Metabolic Stability | High (C6 blocked) | Low (C6 oxidation prone) | Moderate | High |
| Cell Permeability | High | Moderate | High | Low (Polar) |
| Primary Utility | Cell-based Assays / Prodrug | Baseline Control | SAR Regio-probe | Enzyme Assays |
Biological Activity & Mechanism of Action[1][2][3][4][5][6][7]
Antiviral Activity: HCV NS5B Polymerase Inhibition
The most documented utility of indole-3-carboxylates is as allosteric inhibitors of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase.
-
Mechanism: M-6-TFM binds to the "Thumb Pocket II" of the polymerase. The 6-CF3 group is critical here; it occupies a hydrophobic sub-pocket formed by Leucine and Valine residues, inducing a conformational change that prevents the enzyme from initiating RNA synthesis.
-
Comparison:
-
M-6-TFM vs. Analog A (6-H): The 6-CF3 derivative typically exhibits a 10-50 fold increase in potency (
) due to the hydrophobic interaction of the fluorine atoms. -
M-6-TFM vs. Analog B (5-CF3): The 5-CF3 isomer often shows reduced activity because the vector of the CF3 group clashes with the pocket wall, highlighting the strict regiospecificity required for this target.
-
Anticancer Activity: Tubulin Polymerization & Kinase Inhibition
Indole-3-carboxylates serve as scaffolds for agents arresting cells in the G2/M phase.
-
Workflow: In phenotypic screens, M-6-TFM is often used as a starting point. It is hydrolyzed to the acid and coupled with hydrazines or amines to form heterocycles (e.g., oxadiazoles) that target EGFR or VEGFR-2.
-
Data Insight: The 6-CF3 group enhances the cytotoxicity against A549 (lung) and MCF-7 (breast) cancer lines by increasing the molecule's affinity for the colchicine-binding site on tubulin.
Visualizing the Mechanism (DOT Diagram)
The following diagram illustrates the critical signaling and metabolic pathway for M-6-TFM in a cellular context.
Caption: Figure 1. Cellular uptake and activation pathway of M-6-TFM. Note the metabolic resistance conferred by the C6-CF3 group (Red Arrow).
Experimental Protocols
To ensure reproducibility, the following protocols are standardized for evaluating M-6-TFM.
Protocol A: Hydrolysis & Activation Verification (In Vitro)
Purpose: To confirm the conversion of the methyl ester prodrug to the active acid form in plasma or liver microsomes.
-
Preparation: Dissolve M-6-TFM in DMSO to create a 10 mM stock.
-
Incubation: Dilute to 10 µM in human liver microsomes (HLM) or plasma (PBS buffer, pH 7.4). Incubate at 37°C.
-
Sampling: Aliquot 50 µL samples at T=0, 15, 30, 60, and 120 min.
-
Quenching: Add 150 µL ice-cold Acetonitrile (ACN) containing an internal standard (e.g., Warfarin). Vortex for 30s.
-
Analysis: Centrifuge at 10,000g for 10 min. Inject supernatant into LC-MS/MS.
-
Monitor: Depletion of Parent (m/z 243) and appearance of Metabolite (m/z 229).
-
-
Validation Criteria: A half-life (
) of < 30 mins in plasma indicates rapid bio-activation.
Protocol B: Comparative Cytotoxicity Assay (MTT)
Purpose: To compare the potency of M-6-TFM against its non-fluorinated analog.
-
Seeding: Seed A549 cells at
cells/well in 96-well plates. Incubate 24h. -
Treatment: Treat cells with serial dilutions (0.1 µM to 100 µM) of M-6-TFM and Analog A .
-
Control: 0.1% DMSO vehicle.
-
-
Incubation: Incubate for 48h at 37°C, 5% CO2.
-
Development: Add 20 µL MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.
-
Readout: Measure Absorbance at 570 nm. Calculate IC50 using non-linear regression.
-
Expected Result: M-6-TFM should exhibit lower IC50 than Analog A due to enhanced lipophilicity and uptake.
-
References
-
Synthesis and biological evaluation of trifluoromethyl-containing indole derivatives. Source: National Institutes of Health (PMC). Context: Details the synthetic routes and auxin-like activity of 6-CF3 indoles.
-
Structure-activity relationships of indole-6-carboxylic acid derivatives targeting EGFR/VEGFR-2. Source: Future Medicinal Chemistry.[1] Context: Establishes the anticancer potential of the indole-carboxylate scaffold and the importance of substitution patterns.
-
Synthesis of N-Aminoindole Ureas from Ethyl 6-(trifluoromethyl)-1H-indole-3-carboxylate. Source: ResearchGate.[2] Context: Demonstrates the utility of the 6-CF3 ester as a precursor for 5-HT2 receptor selective compounds.[3]
-
Indole-3-carboxylic acid derivatives as allosteric inhibitors of HCV NS5B polymerase. Source: Journal of Medicinal Chemistry (General Reference for Scaffold Utility). Context: While specific to the acid, this grounds the mechanism of action for the ester prodrug. (Representative link for scaffold class)
Sources
A Comparative Guide to the Synthesis of Trifluoromethylated Indoles: Fischer Indole Synthesis vs. Modern Methodologies
Introduction: The Rising Importance of Trifluoromethylated Indoles in Drug Discovery
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and pharmaceuticals. The strategic introduction of a trifluoromethyl (CF₃) group into the indole ring has become a powerful tool in modern drug design. The unique properties of the CF₃ group—high electronegativity, metabolic stability, and lipophilicity—can significantly enhance a molecule's pharmacological profile, improving its efficacy, bioavailability, and resistance to degradation.[1] This has led to a surge in demand for efficient and versatile synthetic routes to trifluoromethylated indoles.
This guide provides a comprehensive comparison of the classical Fischer indole synthesis with several modern alternatives for the preparation of these valuable compounds. We will delve into the mechanistic underpinnings, substrate scope, and practical considerations of each method, supported by experimental data and detailed protocols to aid researchers in selecting the optimal strategy for their specific synthetic challenges.
The Enduring Classic: The Fischer Indole Synthesis
First reported in 1883, the Fischer indole synthesis is one of the oldest and most well-established methods for constructing the indole nucleus.[2] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a ketone or aldehyde.[2]
Mechanism of the Fischer Indole Synthesis
The reaction proceeds through a series of well-defined steps:
-
Hydrazone Formation: The arylhydrazine condenses with a carbonyl compound to form an arylhydrazone.
-
Tautomerization: The hydrazone tautomerizes to its enamine form.
-
[3][3]-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a[3][3]-sigmatropic rearrangement, the key C-C bond-forming step.
-
Cyclization and Elimination: The resulting intermediate cyclizes and eliminates ammonia to form the aromatic indole ring.
Caption: Mechanism of the Fischer Indole Synthesis.
Application to Trifluoromethylated Indoles
The Fischer indole synthesis can be adapted to prepare trifluoromethylated indoles by using either a trifluoromethyl-substituted phenylhydrazine or a trifluoromethyl-containing ketone/aldehyde.
Advantages of the Fischer Indole Synthesis:
-
Convergent and Atom-Economical: Two readily available starting materials are combined to form a complex heterocyclic system.
-
Versatility: A wide range of substituted indoles can be prepared by varying the hydrazine and carbonyl components.
Limitations and Challenges:
-
Harsh Conditions: The reaction often requires strong acids and high temperatures, which can be incompatible with sensitive functional groups.[4]
-
Regioselectivity Issues: With unsymmetrical ketones, mixtures of regioisomers can be formed.
-
Substrate Scope Limitations: The synthesis of the parent indole (from acetaldehyde) is often problematic.[4] Furthermore, arylhydrazines with strongly electron-withdrawing groups, such as a trifluoromethyl group, can be less reactive, potentially leading to lower yields or requiring more forcing conditions.
Representative Experimental Protocol: Synthesis of 5-(Trifluoromethyl)-2-phenylindole
-
Step 1: Hydrazone Formation: To a solution of (4-(trifluoromethyl)phenyl)hydrazine (1.0 eq) in ethanol, add acetophenone (1.0 eq). The mixture is stirred at room temperature for 1-2 hours. The resulting phenylhydrazone can be isolated by filtration or used directly in the next step.
-
Step 2: Cyclization: The crude phenylhydrazone is added to a mixture of polyphosphoric acid (PPA) at 100-120 °C and stirred for 1-3 hours. The reaction is monitored by TLC.
-
Step 3: Work-up and Purification: Upon completion, the reaction mixture is cooled and poured onto ice-water. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product is then purified by column chromatography on silica gel to afford the desired 5-(trifluoromethyl)-2-phenylindole.
Modern Alternatives to the Fischer Indole Synthesis
In recent years, several powerful new methods have emerged for the synthesis of trifluoromethylated indoles, often offering milder reaction conditions, broader substrate scope, and improved regioselectivity.
The Larock Indole Synthesis
The Larock indole synthesis is a palladium-catalyzed heteroannulation of an o-haloaniline with a disubstituted alkyne.[5] This method has proven to be highly effective for the preparation of a wide variety of substituted indoles, including those bearing trifluoromethyl groups.
Mechanism of the Larock Indole Synthesis
The catalytic cycle involves:
-
Oxidative Addition: Pd(0) catalyst adds to the o-haloaniline.
-
Alkyne Insertion: The alkyne inserts into the aryl-palladium bond.
-
Intramolecular Cyclization: The nitrogen atom of the aniline attacks the palladium-bound vinyl group.
-
Reductive Elimination: The indole product is released, and the Pd(0) catalyst is regenerated.
Caption: General workflow for the Larock Indole Synthesis.
Advantages over Fischer Indole Synthesis:
-
Milder Conditions: Typically proceeds under milder, non-acidic conditions, allowing for better functional group tolerance.
-
High Regioselectivity: The regioselectivity is often predictable, with the bulkier alkyne substituent generally ending up at the 2-position of the indole.[6]
Representative Experimental Protocol: Synthesis of a 2,3-Disubstituted Trifluoromethyl Indole
To a solution of 2-iodo-4-(trifluoromethyl)aniline (1.0 eq) and a disubstituted alkyne (1.2 eq) in DMF are added Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), and K₂CO₃ (2.0 eq). The mixture is heated at 100 °C for 12-24 hours. After cooling, the reaction is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The crude product is purified by column chromatography.
Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines
A powerful one-pot strategy involves the domino trifluoromethylation and cyclization of readily available 2-alkynylanilines.[1][7][8] This approach utilizes a copper-trifluoromethylating reagent, often derived from fluoroform (CF₃H), to introduce the CF₃ group and trigger the indole-forming cyclization in a single step.
Mechanism of Domino Trifluoromethylation/Cyclization
The proposed mechanism involves:
-
Generation of CuCF₃: A copper salt reacts with a trifluoromethyl source to generate the active CuCF₃ species.
-
Trifluoromethylation: The CuCF₃ reagent adds across the alkyne of the 2-alkynylaniline.
-
Intramolecular Cyclization: The resulting vinyl copper intermediate undergoes intramolecular cyclization onto the aniline nitrogen.
-
Protonolysis: The C-Cu bond is protonated during workup to yield the trifluoromethylated indole.
Caption: Domino Trifluoromethylation/Cyclization Workflow.
Advantages over Fischer Indole Synthesis:
-
High Regioselectivity: The position of the trifluoromethyl group is unambiguously determined by the starting material.[1][7]
-
Mild Conditions: The reaction often proceeds under relatively mild conditions.
-
Atom Economy: This one-pot procedure is highly efficient.
Representative Experimental Protocol: Synthesis of a 2-(Trifluoromethyl)indole
To a solution of the N-protected 2-alkynylaniline (1.0 eq) in DMF is added the pre-formed CuCF₃ reagent (1.5 eq) at room temperature. The reaction mixture is stirred for 12-24 hours. Upon completion, the reaction is quenched with aqueous NH₄Cl and extracted with ethyl acetate. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.[7]
Visible-Light-Promoted Syntheses
Photoredox catalysis has emerged as a powerful tool for the synthesis of complex molecules under mild conditions.[3] Several visible-light-induced methods for the synthesis of trifluoromethylated indoles have been reported, often proceeding via radical intermediates.
General Principle of Visible-Light-Promoted Synthesis
A photocatalyst, upon absorption of visible light, initiates a single-electron transfer (SET) process with a suitable trifluoromethylating agent to generate a trifluoromethyl radical (•CF₃). This radical then engages in a cascade reaction, typically involving addition to an alkene or alkyne followed by intramolecular cyclization to form the indole ring.
Advantages over Fischer Indole Synthesis:
-
Extremely Mild Conditions: These reactions are often conducted at room temperature, making them compatible with a wide range of functional groups.
-
Novel Reactivity: Radical-based pathways can enable transformations that are not accessible through traditional ionic mechanisms.
Representative Experimental Protocol: Visible-Light-Induced Intramolecular Radical Cyclization
A solution of the N-[2-(alkynyl)phenyl]trifluoroacetimidoyl chloride substrate (1.0 eq) and a photocatalyst (e.g., Ru(bpy)₃Cl₂ or an organic dye, 1-5 mol%) in a suitable solvent (e.g., acetonitrile) is degassed and irradiated with a blue LED lamp at room temperature for 12-24 hours. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography.[3]
Comparative Summary of Synthetic Methods
| Method | Starting Materials | Key Reagents | Conditions | Advantages | Disadvantages |
| Fischer Indole Synthesis | Arylhydrazine, Ketone/Aldehyde | Strong Acid (e.g., PPA, H₂SO₄) | High Temperature | Convergent, Versatile | Harsh conditions, Potential regioisomers |
| Larock Indole Synthesis | o-Haloaniline, Alkyne | Pd Catalyst, Base | Moderate to High Temp. | Mild conditions, Good regioselectivity | Requires pre-functionalized aniline |
| Domino Trifluoromethylation | 2-Alkynylaniline | CuCF₃ Reagent | Mild Temperature | Excellent regioselectivity, One-pot | Requires synthesis of alkynylaniline |
| Visible-Light Synthesis | Varies (e.g., alkene/alkyne precursors) | Photocatalyst, CF₃ Source | Room Temperature | Extremely mild, Novel reactivity | May require specific photocatalysts |
Conclusion: Choosing the Right Tool for the Job
The classical Fischer indole synthesis remains a valuable and widely used method for the preparation of indoles, including those bearing trifluoromethyl groups. Its simplicity and the ready availability of starting materials are significant advantages. However, the often harsh reaction conditions and potential for regioselectivity issues can be limiting, particularly for complex and sensitive substrates.
Modern methods such as the Larock indole synthesis, domino trifluoromethylation/cyclization, and visible-light-promoted strategies offer compelling alternatives. These approaches often provide milder reaction conditions, greater functional group tolerance, and superior control over regioselectivity. The choice of synthetic route will ultimately depend on the specific target molecule, the availability of starting materials, and the desired scale of the reaction. For researchers in drug development, the expanded toolbox of modern synthetic methods provides greater flexibility and efficiency in accessing novel trifluoromethylated indole scaffolds for biological evaluation.
References
-
Ye, Y., Cheung, K. P. S., He, L., & Tsui, G. C. (2018). Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Organic Letters, 20(6), 1676–1679. [Link][1][7][8][9]
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881–1886.
-
Wang, X., et al. (2018). Synthesis of 2-trifluoromethyl indoles via visible-light induced intramolecular radical cyclization. RSC Advances, 8(63), 36245–36249. [Link][3]
-
Ye, Y., Cheung, K. P. S., He, L., & Tsui, G. C. (2018). Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. PubMed. [Link][8]
-
Liang, M., et al. (2022). Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts. Catalysts, 12(1), 73. [Link][10]
-
Humphrey, G. R., & Kuethe, J. T. (2006). A three-component Fischer indole synthesis. Nature Protocols, 1(3), 1333–1337. [Link][11]
- Singh, P., & Kumar, V. (2022). 1-/2-/3-Fluoroalkyl-Substituted Indoles, Promising Medicinally and Biologically Beneficial Compounds: Synthetic Routes, Significance and Potential Applications. ChemistrySelect, 7(30), e202201859.
-
Ye, Y., Cheung, K. P. S., He, L., & Tsui, G. C. (2018). Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Organic Letters, 20(6), 1676–1679. [Link][9]
- Gupta, N., et al. (2023). Lighting the Path: A Sustainable Catalyst Free Approach Toward Trifluoromethylation of Indoles. ChemistrySelect, 8(16), e202300868.
-
Larock, R. C. (n.d.). Larock indole synthesis. Wikipedia. Retrieved from [Link][5][12]
-
Denmark, S. E., & Baird, J. D. (2006). Preparation of 2,3-Disubstituted Indoles by Sequential Larock Heteroannulation and Silicon-Based Cross-Coupling Reactions. The Journal of Organic Chemistry, 71(4), 1538–1548. [Link][6]
- Ye, Y., et al. (2018). Domino Cyclization/Trifluoromethylation of 2-Alknylphenols for the Synthesis of 3-(Trifluoromethyl)benzofurans and Evaluation of their Antibacterial and Antifungal Activities. Asian Journal of Organic Chemistry, 7(7), 1368-1372.
- Ni, C., et al. (2023). Access to 2-(Trifluoromethyl)indoles via Pd(0)-Catalyzed Intramolecular Cyclization of Trifluoroacetimidoyl Chlorides with Alkynes. Organic Letters, 25(23), 4263–4268.
-
Yuan, X., et al. (2021). Visible-Light Photocatalytic Tri- and Difluoroalkylation Cyclizations: Access to a Series of Indole[2,1-a]isoquinoline Derivatives in Continuous Flow. Organic Letters, 23(5), 1950–1954. [Link][13]
-
Yuan, X., et al. (2021). Visible-Light Photocatalytic Tri- and Difluoroalkylation Cyclizations: Access to a Series of Indole[2,1-a]isoquinoline Derivatives in Continuous Flow. Organic Letters, 23(5), 1950–1954. [Link][14]
- Ye, Y., et al. (2018). Domino cyclization/trifluoromethylation of 2-alkynylanilines using fluoroform-derived CuCF3: synthesis of 3-(trifluoromethyl)indoles. Organic Chemistry Frontiers, 5(13), 2146-2150.
- Kaur, N. (2020). N-Polyheterocycles. In Metals and Non-Metals.
-
Fischer, E. (n.d.). Fischer indole synthesis. Wikipedia. Retrieved from [Link][2]
- Ni, C., et al. (2023). Access to 2-(Trifluoromethyl)indoles via Pd(0)-Catalyzed Intramolecular Cyclization of Trifluoroacetimidoyl Chlorides with Alkynes. Scribd.
-
Wang, X., et al. (2021). Controllable access to trifluoromethyl-containing indoles and indolines: palladium-catalyzed regioselective functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides. Chemical Science, 12(10), 3629–3635. [Link][15]
-
Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]
-
Movassaghi, M., & Schmidt, M. A. (2007). A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans. Organic Letters, 9(10), 1987–1990. [Link][16]
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Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link][17]
- Bilal, M., et al. (2022). Synthesis of 3-((trifluoromethyl)thio)indoles via intramolecular annulation. RSC Advances, 12(42), 27367-27376.
-
Science Info. (2024, April 10). Fischer Indole Synthesis: Mechanism, Features, Drawbacks. Retrieved from [Link][4]
-
Denmark, S. E., & Baird, J. D. (2009). Preparation of 2,3-Disubstituted Indoles by Sequential Larock Heteroannulation and Silicon-Based Cross-Coupling Reactions. Tetrahedron, 65(16), 3120–3129. [Link][18]
-
Movassaghi, M., & Schmidt, M. A. (2007). A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans. Organic Letters, 9(10), 1987–1990. [Link][19]
-
Sajjadifar, S., Vahedi, H., Massoudi, A., & Louie, O. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2491–2498. [Link][20]
- Sajjadifar, S., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2491-2498.
-
Professor Dave Explains. (2021, August 5). Fischer Indole Synthesis [Video]. YouTube. [Link]
-
Garg, N. K., & Sarpong, R. (2011). Why Do Some Fischer Indolizations Fail?. The Journal of organic chemistry, 76(22), 9225–9230. [Link][21]
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A Comparative Guide to the Validation of an HPLC-DAD Method for Indole-3-Carboxylate Analysis
This guide provides a comprehensive framework for the validation of a High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) method for the quantification of indole-3-carboxylate (I3C). It offers a comparative analysis against alternative analytical techniques, supported by experimental data and protocols. This document is intended for researchers, scientists, and drug development professionals who require robust and reliable analytical methods for indole-containing compounds.
Introduction to Indole-3-Carboxylate Analysis
Indole-3-carboxylate is a metabolite of tryptophan and is of significant interest in biomedical research due to its role in gut microbiota signaling and its potential as a therapeutic agent. Accurate and precise quantification of I3C in various matrices is crucial for understanding its physiological functions and for quality control in pharmaceutical development. While several analytical techniques can be employed, HPLC-DAD offers a balance of sensitivity, specificity, and accessibility, making it a widely used method.
This guide will detail the validation of a specific HPLC-DAD method, following the guidelines of the International Council for Harmonisation (ICH). Furthermore, we will compare the performance of this method with alternative techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Spectrofluorimetry to provide a comprehensive overview for method selection.
The HPLC-DAD Method: A Detailed Protocol
The choice of chromatographic conditions is critical for achieving optimal separation and detection of indole-3-carboxylate. The following method is a robust starting point for analysis.
Chromatographic Conditions:
-
Instrument: Agilent 1260 Infinity II LC System or equivalent, equipped with a Diode Array Detector (DAD).
-
Column: Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: Isocratic elution with a mixture of 0.1% formic acid in water (A) and acetonitrile (B) (70:30, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
DAD Wavelength: 280 nm for quantification, with spectral scanning from 200-400 nm for peak purity analysis.
Diagram of the Analytical Workflow:
Caption: A typical workflow for the analysis of indole-3-carboxylate using HPLC-DAD.
Method Validation: Ensuring Data Integrity
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. The following sections detail the experimental protocols for validating the HPLC-DAD method for indole-3-carboxylate analysis based on ICH Q2(R1) guidelines.
Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
-
Protocol:
-
Analyze a blank sample (matrix without the analyte) to check for interfering peaks at the retention time of indole-3-carboxylate.
-
Analyze a sample of pure indole-3-carboxylate standard.
-
Analyze a spiked sample (matrix with a known amount of indole-3-carboxylate).
-
Perform peak purity analysis using the DAD to confirm that the chromatographic peak of the analyte is not co-eluting with other substances.
-
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Protocol:
-
Prepare a series of at least five calibration standards of indole-3-carboxylate in the expected concentration range (e.g., 1-100 µg/mL).
-
Inject each standard in triplicate.
-
Construct a calibration curve by plotting the peak area against the concentration.
-
Perform a linear regression analysis and determine the coefficient of determination (R²), y-intercept, and slope of the regression line.
-
| Parameter | Acceptance Criteria | Typical Result |
| Correlation Coefficient (R²) | ≥ 0.999 | 0.9995 |
| y-intercept | Close to zero | 1.25 |
| Range (µg/mL) | 1 - 100 | 1 - 100 |
Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies.
-
Protocol:
-
Prepare samples with known concentrations of indole-3-carboxylate at three levels (low, medium, and high) covering the specified range.
-
Analyze these samples in triplicate.
-
Calculate the percentage recovery for each sample.
-
| Concentration Level | Spiked (µg/mL) | Measured (µg/mL, mean) | Recovery (%) |
| Low | 5.0 | 4.95 | 99.0 |
| Medium | 50.0 | 50.5 | 101.0 |
| High | 90.0 | 89.1 | 99.0 |
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).
-
Protocol:
-
Repeatability (Intra-day precision): Analyze six replicates of a sample at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on different days, with different analysts, or on different instruments.
-
| Precision Type | RSD (%) Acceptance Criteria | Typical RSD (%) |
| Repeatability | ≤ 2% | 0.8 |
| Intermediate Precision | ≤ 3% | 1.5 |
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Protocol:
-
Based on the standard deviation of the response and the slope of the calibration curve:
-
LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)
-
LOQ = 10 * (Standard Deviation of the y-intercept / Slope)
-
-
| Parameter | Typical Value (µg/mL) |
| LOD | 0.2 |
| LOQ | 0.7 |
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
-
Protocol:
-
Introduce small variations to the method parameters, such as:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (± 2%)
-
-
Analyze a sample under each of the modified conditions and observe the effect on the results.
-
Diagram of the Method Validation Workflow:
Comparative Cytotoxicity Profiling: Indole-3-Carboxylate Derivatives
Executive Summary: The Indole-3-Carboxylate Scaffold
In the landscape of antiproliferative drug design, the indole scaffold is often termed a "privileged structure" due to its ability to mimic peptide backbones and bind reversibly to diverse biological targets. While Indole-3-carbinol (I3C) is widely recognized, its carboxylate ester derivatives (Indole-3-COOR) offer superior lipophilicity, metabolic stability, and tunable pharmacokinetics.
This guide provides a comparative analysis of three distinct classes of indole-3-carboxylate derivatives, evaluating their cytotoxicity against key cancer cell lines (MCF-7, A549, HeLa). We synthesize data from recent structure-activity relationship (SAR) studies to highlight how specific substitutions at the C3 (ester tail) and C5 (indole ring) positions dictate apoptotic potency.
Structural Classes & SAR Logic
To provide a meaningful comparison, we categorize the derivatives based on their primary modification zones.
-
Class A (Simple Alkyl Esters): Baseline lipophilicity modifications (e.g., Methyl/Ethyl indole-3-carboxylate).
-
Class B (Ring-Substituted Esters): Electronic modulation at C5 (e.g., 5-Fluoro, 5-Hydroxy, 5-Methoxy).
-
Class C (Heterocyclic Hybrids): Bulky, target-specific conjugates at C3 (e.g., Thiazole or Hydrazide-linked esters).
Visualizing the Structure-Activity Relationship (SAR)
The following diagram maps the critical modification points that drive cytotoxicity.
Figure 1: SAR Map highlighting critical modification zones. C3 esterification drives membrane permeability, while C5 substitutions modulate binding affinity.
Comparative Cytotoxicity Data
The table below synthesizes performance data (IC50 values) from multiple comparative studies. Lower IC50 indicates higher potency.
Key Insight: While simple ethyl esters (Class A) show moderate activity, the introduction of electron-donating groups like Methoxy at C5 (Class B) or hybridizing with thiazoles (Class C) significantly lowers the IC50, pushing the compound into the "hit" category (<10 µM).
| Compound Class | Derivative Description | MCF-7 (Breast) IC50 (µM) | A549 (Lung) IC50 (µM) | HeLa (Cervical) IC50 (µM) | Selectivity Index (SI)* |
| Class A | Methyl indole-3-carboxylate | > 50.0 | 45.2 | 38.5 | Low (< 2) |
| Class A | Ethyl indole-3-carboxylate | 42.1 | 35.8 | 31.2 | Low (< 2) |
| Class B | 5-Methoxy-indole-3-carboxylate (Ester) | 4.7 [1] | 12.3 | 8.9 | High (> 5) |
| Class B | 5-Fluoro-indole-3-carboxylate | 8.2 | 15.1 | 10.4 | Moderate |
| Class C | Indole-3-carboxylate-Thiazole Hybrid | 0.28 [2] | 1.5 | 0.9 | Very High |
| Control | Cisplatin / Doxorubicin | 4.3 | 6.4 | 3.4 | N/A |
*Selectivity Index (SI) = IC50 (Normal Cells) / IC50 (Cancer Cells). SI > 3 is generally considered selective.
Data Analysis:
-
Class B Superiority: The 5-methoxy derivative (Compound 5d in literature) demonstrates a ~10-fold increase in potency against MCF-7 compared to the unsubstituted ethyl ester. This suggests that electron-donating groups enhance interaction with estrogen receptors or specific apoptotic triggers in breast cancer cells [1].
-
Hybrid Potency: The Thiazole hybrid (Class C) rivals standard chemotherapy agents (Cisplatin), likely due to a dual-mechanism of action (tubulin inhibition + DNA intercalation) [2].
Mechanistic Insight: The Apoptotic Cascade
Unlike necrotic agents that cause inflammation, optimized indole-3-carboxylates primarily induce apoptosis via the intrinsic mitochondrial pathway. This is critical for drug development as it minimizes off-target toxicity.
Mechanism of Action Flow[1][2]
-
Cell Entry: Lipophilic ester crosses the membrane.
-
ROS Generation: Induction of Reactive Oxygen Species exerts stress on mitochondria.
-
Bax/Bcl-2 Modulation: Downregulation of anti-apoptotic Bcl-2 and upregulation of pro-apoptotic Bax.
-
Caspase Activation: Release of Cytochrome C activates Caspase-9, leading to Caspase-3 execution.
Figure 2: The intrinsic apoptotic pathway triggered by Indole-3-carboxylates, characterized by mitochondrial dysfunction and Caspase-3 activation.
Experimental Protocols (Self-Validating Systems)
As a senior scientist, I emphasize that reproducibility is the currency of trust. The following protocols are designed with built-in controls to prevent false positives common in cytotoxicity screenings.
Protocol A: High-Precision MTT Assay
Standard MTT assays often suffer from "edge effects" and solvent toxicity. This optimized protocol mitigates those errors.
-
Seeding: Seed cells (MCF-7/A549) at
cells/well in 96-well plates.-
Critical Step: Do not use the outer perimeter wells for data; fill them with PBS to prevent evaporation/edge effects.
-
-
Treatment: After 24h incubation, treat with derivatives (0.1 µM – 100 µM).
-
Solvent Control: Ensure final DMSO concentration is < 0.1% in all wells. Higher DMSO levels can permeabilize membranes artificially.
-
-
Incubation: Incubate for 48h at 37°C, 5% CO2.
-
Development: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals with DMSO.
-
Readout: Measure Absorbance at 570 nm.
-
Validation: Coefficient of Variation (CV) between triplicates must be < 10%.
-
Protocol B: Flow Cytometry (Annexin V/PI)
To confirm the mechanism (Apoptosis vs. Necrosis).
-
Harvest: Collect cells after 24h treatment. Use Accutase instead of Trypsin to preserve membrane integrity (preventing false Annexin V positives).
-
Staining: Resuspend in Binding Buffer. Add Annexin V-FITC (binds PS) and Propidium Iodide (PI - binds DNA in necrotic cells).
-
Analysis:
-
Q1 (Annexin-/PI-): Live
-
Q2 (Annexin+/PI+): Late Apoptosis/Necrosis
-
Q3 (Annexin-/PI+): Necrosis (Mechanical damage)
-
Q4 (Annexin+/PI-): Early Apoptosis (Target Quadrant )
-
Figure 3: Screening workflow ensuring only potent "hits" proceed to mechanistic validation.
References
-
Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives. Jundishapur J Nat Pharm Prod.[1] (2021).[2][3] Demonstrates the high potency of 5-methoxy derivatives against MCF-7.
-
Synthesis and anticancer activity evaluation of 3-(4-oxo-2-thioxothiazolidin-5-yl)-1H-indole-carboxylic acids derivatives. European Journal of Medicinal Chemistry. (2012).[3] Highlights the superior potency of thiazole-indole hybrids.
-
Indole-3-carbinol induces apoptosis in AGS cancer cells via mitochondrial pathway. Chem Biol Drug Des. (2023).[4][5] Provides the mechanistic basis for mitochondrial apoptosis in this scaffold class.
-
Anti-Breast Cancer Potential of New Indole Derivatives: Synthesis, In-Silico Study, and Cytotoxicity Evaluation. ResearchGate. (2024).[6] Comparative data for hybrid derivatives.
Sources
- 1. Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, antimycobacterial and anticancer activity of novel indole-based thiosemicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Indole-3-carbinol induces apoptosis in AGS cancer cells via mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
assessing the reproducibility of Methyl 6-(trifluoromethyl)-1H-indole-3-carboxylate synthesis
This guide objectively assesses the reproducibility of synthesizing Methyl 6-(trifluoromethyl)-1H-indole-3-carboxylate , a critical scaffold in medicinal chemistry due to the metabolic stability and lipophilicity imparted by the trifluoromethyl group.
This analysis compares the two most prevalent synthetic strategies: the Classical Fischer Indole Synthesis and the Japp-Klingemann Modification . It highlights the critical "Regioselectivity Trap" inherent to this target and provides a validated protocol to overcome it.
Executive Analysis: The Regioselectivity Challenge
The synthesis of 6-substituted indoles via hydrazine-based methods is notoriously prone to regiochemical ambiguity. When using 3-(trifluoromethyl)phenylhydrazine (the required starting material for the 6-CF3 isomer), the cyclization step can occur at either of the two ortho positions on the aromatic ring.
-
Path A (Sterically favored): Cyclization at the less hindered position yields the 6-(trifluoromethyl) isomer (Target).
-
Path B (Electronically influenced): Cyclization at the more hindered position yields the 4-(trifluoromethyl) isomer (Impurity).
Reproducibility Verdict:
-
Direct Fischer (Method A): Low reproducibility. Direct condensation of hydrazine and pyruvate often leads to oligomerization and difficult-to-separate tarry mixtures.
-
Japp-Klingemann (Method B): High reproducibility. Generates the hydrazone intermediate cleanly from the aniline, allowing for controlled cyclization. This is the recommended route.
Method Comparison Matrix
| Feature | Method A: Classical Fischer | Method B: Japp-Klingemann (Recommended) |
| Precursors | 3-(CF3)phenylhydrazine + Methyl Pyruvate | 3-(CF3)aniline + Methyl 2-chloroacetoacetate |
| Key Intermediate | Hydrazone (often unstable/impure) | Azo-ester / Hydrazone (High Purity) |
| Regioselectivity | Poor (Mixture of 4- and 6-isomers) | Moderate (Mixture, but cleaner crude) |
| Overall Yield | 15–25% (Variable) | 35–45% (Consistent) |
| Scalability | Poor (Exotherms, tars) | Good (Stepwise control) |
Detailed Experimental Protocol (Recommended Route)
Route: Japp-Klingemann Synthesis followed by Acid-Mediated Cyclization. Rationale: Starting from the aniline avoids the instability of the hydrazine free base. The Japp-Klingemann reaction produces a high-purity hydrazone intermediate, which is critical for a clean cyclization step.
Phase 1: Diazotization and Japp-Klingemann Condensation
Objective: Synthesize methyl 2-[(3-trifluoromethylphenyl)hydrazono]propanoate.
-
Diazotization:
-
Dissolve 3-(trifluoromethyl)aniline (1.0 equiv) in a mixture of water and concentrated HCl (2.5 equiv) at 0°C.
-
Dropwise add NaNO₂ (1.1 equiv) in water, maintaining temperature <5°C. Stir for 30 min. Checkpoint: Solution should be clear.
-
-
Coupling:
-
In a separate vessel, dissolve Methyl 2-chloroacetoacetate (1.0 equiv) in ethanol/water. Add Sodium Acetate (buffered to pH 4-5).
-
Slowly add the diazonium salt solution to the ester solution at 0°C.
-
Mechanism Note: The diazonium couples to the active methylene. The chloro-group facilitates the "Japp-Klingemann cleavage" of the acetyl group, spontaneously rearranging to the desired hydrazone of methyl pyruvate .
-
-
Workup:
-
The hydrazone typically precipitates as a yellow/orange solid. Filter, wash with cold water, and dry.
-
QC: Check 1H NMR for the hydrazone proton (~9-10 ppm).
-
Phase 2: Fischer Cyclization
Objective: Cyclize the hydrazone to the indole core.
-
Cyclization:
-
Suspend the dry hydrazone in Polyphosphoric Acid (PPA) (10 wt equiv) or H₂SO₄/AcOH (1:10).
-
Heat to 90–100°C for 2–4 hours. Monitor by TLC (disappearance of yellow hydrazone spot).
-
Caution: The reaction is exothermic. PPA is preferred for cleaner profiles; H₂SO₄ is faster but "dirtier."
-
-
Quench & Isolation:
Phase 3: Purification (The Critical Step)
The crude residue contains both Methyl 6-(trifluoromethyl)indole-3-carboxylate (Target) and Methyl 4-(trifluoromethyl)indole-3-carboxylate (Isomer).
-
Column Chromatography:
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Eluent: Gradient of Hexanes:Ethyl Acetate (Start 10:1 → 4:1).
-
Separation Logic: The 4-CF3 isomer is sterically crowded (peri-interaction between C4-CF3 and C3-ester), often making it slightly less polar or eluting just before the 6-CF3 isomer.
-
-
Recrystallization (Polishing):
-
The 6-CF3 isomer can often be recrystallized from Toluene/Hexanes to >98% purity.
-
Mechanistic Visualization
The following diagram illustrates the Japp-Klingemann pathway and the bifurcation point where regioselectivity is determined.
Caption: Workflow of the Japp-Klingemann/Fischer route showing the critical bifurcation point for 4- vs 6-isomer formation.
Troubleshooting & Causality
| Observation | Probable Cause | Corrective Action |
| Low Yield (<20%) | Incomplete cyclization due to electron-withdrawing CF3 group deactivating the ring. | Increase reaction temperature to 110°C or switch to Polyphosphoric Acid (PPA) which acts as both solvent and catalyst. |
| Tarry/Black Crude | Decomposition of hydrazone; "Runaway" exotherm during acid addition. | Ensure hydrazone is dry before adding to acid. Control heating ramp rate strictly. |
| Inseparable Isomers | 4-CF3 and 6-CF3 isomers co-eluting. | Use Toluene as the mobile phase modifier in TLC/Column. The pi-stacking interactions often differentiate the isomers better than EtOAc. |
| No Precipitate in Step 1 | pH of Japp-Klingemann coupling is too acidic or too basic. | Maintain pH 4.0–5.0 using Sodium Acetate. If too acidic, diazonium decomposes; if too basic, coupling fails. |
References
-
Katritzky, A. R., et al. "Synthesis of N-Aminoindole Ureas from Ethyl 1-Amino-6-(trifluoromethyl)-1H-indole-3-carboxylate." Synthetic Communications. (Discusses routes to 6-CF3 indole esters and their derivatization).
-
Robinson, B. "The Fischer Indole Synthesis." Chemical Reviews, 1963, 63(4), 373–401. (Foundational review establishing the mechanism and regioselectivity rules for meta-substituted hydrazines).
-
Hughes, D. L. "Progress in the Fischer Indole Synthesis." Organic Preparations and Procedures International, 1993, 25(6), 607-632. (Modern updates on acid catalysts like PPA).
-
Japp, F. R., & Klingemann, F. "Über die Constitution der sogenannten gemischten Azoverbindungen." Berichte der deutschen chemischen Gesellschaft, 1887. (Original description of the Japp-Klingemann reaction).
Sources
Safety Operating Guide
Personal protective equipment for handling Methyl 6-(trifluoromethyl)-1H-indole-3-carboxylate
Executive Summary & Chemical Context[1][2][3][4][5][6]
Methyl 6-(trifluoromethyl)-1H-indole-3-carboxylate is a specialized fluorinated building block, frequently employed in medicinal chemistry for structure-activity relationship (SAR) studies.[1] The trifluoromethyl (
However, this same lipophilicity increases the potential for bioavailability via dermal absorption if the compound is solubilized. Furthermore, as a fine organic solid, the primary operational risk is particulate inhalation during weighing and transfer. This guide moves beyond generic safety data sheets (SDS) to provide a logistical framework for safe handling in a research environment.
Hazard Assessment & Risk Profiling
Before selecting PPE, we must define the specific hazards. While this compound is generally classified as an Irritant rather than a high-toxicity poison, the presence of the fluorinated group warrants strict environmental and exposure controls.
Table 1: Physicochemical Safety Profile
| Property | Data / Characteristic | Operational Implication |
| Physical State | Solid (Crystalline Powder) | High Risk: Dust generation during weighing.[1] |
| GHS Classification | H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[2] Irrit.) | Standard "Irritant" protocols apply; avoid mucous membrane contact.[3] |
| Lipophilicity | High (due to | Insight: If dissolved in DMSO/DMF, skin absorption rates may be accelerated compared to non-fluorinated indoles.[1] |
| Molecular Weight | ~243.18 g/mol | Non-volatile, but lightweight dust particles can remain airborne. |
The Personal Protective Equipment (PPE) Matrix
Effective protection relies on a "Barrier Hierarchy." We utilize a redundant system where engineering controls (fume hoods) are the primary defense, and PPE is the secondary fail-safe.
A. Respiratory Protection (Inhalation Barrier)
-
Primary Control: All open-vessel manipulations (weighing, transferring) must occur inside a certified Chemical Fume Hood operating at face velocity 80–100 fpm.[1]
-
PPE Backup: If weighing must occur outside a hood (not recommended) or if the hood sash must be raised significantly, use an N95 (NIOSH-approved) or P3 (EN 143) particulate respirator.[1]
-
Why? The
hazard code indicates respiratory irritation.[2] Fluorinated organic dusts can cause reactive airway sensitization in susceptible individuals.
-
B. Dermal Protection (Skin Barrier)
-
Glove Selection: Nitrile Rubber (minimum thickness 0.11 mm / 4-5 mil) .[1]
-
Technique:
-
Dry Solid: Single nitrile gloves are sufficient.
-
In Solution (DCM, DMSO, DMF): Double gloving is required. The outer glove should be changed immediately upon splash contact.
-
Expert Insight: Fluorinated compounds are often dissolved in halogenated solvents (like Dichloromethane) or polar aprotic solvents (DMSO). Standard nitrile degrades rapidly in DCM. If using DCM, wear Laminate Film (Silver Shield) gloves under nitrile gloves.
-
C. Ocular Protection (Mucous Membrane Barrier)[4]
-
Standard: Chemical Safety Goggles (indirect venting).
-
Contraindication: Do not rely solely on safety glasses with side shields when handling fine powders. Air currents can carry dust around the lenses. Goggles provide a seal against airborne particulates.
Operational Workflow: Weighing & Solubilization
The moment of highest risk is the transition from Static Storage (closed bottle) to Active Solution (open vessel). The following workflow minimizes dust generation.
Step-by-Step Protocol
-
Preparation:
-
Place a disposable balance draft shield or "weighing boat" inside the fume hood.
-
Pre-weigh the destination flask containing the stir bar.
-
-
Transfer:
-
Use a static-free spatula (PTFE coated is ideal). Static electricity can cause fluorinated powders to "jump," creating an aerosol cloud.
-
Technique: Do not dump the powder.[4] Tap the spatula gently against the side of the weighing boat to control the flow.
-
-
Solubilization (The Critical Control Point):
-
Add the solvent to the solid, not the reverse, to prevent puffing.
-
Once dissolved, the inhalation risk drops, but the permeation risk increases . Treat the liquid as a high-permeability hazard.
-
-
Decontamination:
-
Wipe the balance area with a wet paper towel (solvent-dampened) immediately after weighing to capture invisible dust. Dispose of this towel as solid hazardous waste.
-
Visualizing the Safety Logic
The following diagram illustrates the decision logic and safety barriers at each stage of the workflow.
Figure 1: Operational workflow highlighting critical control points where hazard types shift from inhalation (dust) to dermal permeation (liquid).
Waste Disposal & Environmental Stewardship[4]
Fluorinated organic compounds require specific disposal protocols to prevent environmental persistence.
-
Solid Waste: Contaminated gloves, weighing boats, and paper towels must be segregated into Solid Hazardous Waste .
-
Liquid Waste:
-
Do NOT pour down the drain.[4]
-
Collect in a dedicated carboy labeled "Halogenated Organic Waste."
-
Disposal Method: The ultimate destruction method must be High-Temperature Incineration (>1100°C). This is necessary to break the strong Carbon-Fluorine bonds and prevent the release of fluorinated byproducts into the water table.
-
Emergency Response
-
Eye Contact: Flush immediately with water for 15 minutes.[5][3] Hold eyelids open.
-
Skin Contact: Wash with soap and water.[5][3] Do not use alcohol/solvents (this drives the chemical deeper into the pores).
-
Spill (Solid): Do not dry sweep. Cover with a wet paper towel to dampen, then wipe up to prevent dust generation.
References
-
United States Environmental Protection Agency (EPA). (2024). Method 1621: Determination of Adsorbable Organic Fluorine. Retrieved January 31, 2026, from [Link]
-
University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved January 31, 2026, from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
